Technical Documentation Center

Cytochrome c fragment (93-108) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cytochrome c fragment (93-108)

Core Science & Biosynthesis

Foundational

The Pivotal Role of the Cytochrome c C-terminal Helix: A Nexus of Life and Death

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Cytochrome c (Cyt c) is a small, highly conserved hemeprotein that plays a critical and dual role in cellular funct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome c (Cyt c) is a small, highly conserved hemeprotein that plays a critical and dual role in cellular function.[1][2][3] Classically known for its indispensable function as an electron carrier in the mitochondrial respiratory chain, it is also a key signaling molecule in the intrinsic pathway of apoptosis, or programmed cell death.[1][2][4] The C-terminal helix of Cytochrome c, encompassing residues 93-108, is a structurally and functionally significant domain that is central to this duality. This guide provides a comprehensive technical overview of the multifaceted functions of the Cytochrome c C-terminal helix, its structural dynamics, and its interactions with key binding partners that ultimately determine a cell's fate. We will explore its role in maintaining the native structure required for respiration and the profound conformational changes it undergoes to initiate the apoptotic cascade.

The C-terminal Helix: A Linchpin for Structural Integrity and Function

The C-terminal helix is integral to the overall stability and proper folding of Cytochrome c.[5] It engages in a crucial interaction with the N-terminal helix, forming a stable helical interface that is essential for the protein's compact, globular structure.[5][6][7] This interaction, which includes a "peg-in-hole" packing of specific residues, is vital for maintaining the native conformation of Cytochrome c, a state in which it efficiently transfers electrons between Complex III and Complex IV of the electron transport chain.[1][6][8]

The native structure is further stabilized by the coordination of the heme iron by a methionine residue at position 80 (Met80), which lies just upstream of the C-terminal helix.[3][9] This Met80-heme ligation is critical for preventing the promiscuous peroxidase activity of the heme group and for maintaining the protein in its electron-carrying state.[9][10]

A Structural Switch: The Role of the C-terminal Helix in Apoptosis

The initiation of apoptosis triggers a cascade of events that dramatically alters the structure and function of Cytochrome c, with the C-terminal helix playing a central role. Upon receiving an apoptotic stimulus, Cytochrome c is released from the mitochondria into the cytosol.[2][9] This process is often preceded by its interaction with cardiolipin, a phospholipid predominantly found in the inner mitochondrial membrane.[10][11][12]

Interaction with Cardiolipin and the Gain of Peroxidase Activity

The interaction of Cytochrome c with cardiolipin is a critical early step in apoptosis and induces significant conformational changes.[10][13][14] This interaction, driven by both electrostatic and hydrophobic forces, leads to the partial unfolding of the protein.[11][13] Crucially, the bond between Met80 and the heme iron is disrupted, and the heme crevice becomes more open.[10][14][15] This "unleashes" the peroxidase activity of the heme group, allowing Cytochrome c to catalyze the oxidation of cardiolipin.[10][11] The oxidized cardiolipin then facilitates the detachment of Cytochrome c from the inner mitochondrial membrane and its subsequent release into the cytosol.[2][9]

The C-terminal helix is directly involved in this conformational transition. Studies have shown that upon binding to cardiolipin, the interaction between the N- and C-terminal helices is disrupted, leading to a more extended and less structured conformation of the protein.[10][11] This unfolding is essential for the gain of peroxidase function that precedes apoptotic signaling.

Domain Swapping and Oligomerization

Under certain conditions, the destabilization of the C-terminal helix can lead to a phenomenon known as "domain swapping."[9] In this process, the C-terminal helix of one Cytochrome c molecule dissociates and interacts with the core of an adjacent molecule, leading to the formation of dimers, trimers, and even higher-order oligomers.[9] This process is also associated with the disruption of the Met80-heme ligation. While the precise physiological relevance of extensive polymerization is still under investigation, it highlights the inherent flexibility of the C-terminal helix and its capacity to mediate intermolecular interactions.[9]

The C-terminal Helix and Apoptosome Formation

Once in the cytosol, Cytochrome c executes its pro-apoptotic function by binding to the Apoptotic Protease Activating Factor-1 (Apaf-1).[16][17][18] This interaction, in the presence of dATP or ATP, triggers the oligomerization of Apaf-1 into a heptameric wheel-like structure called the apoptosome.[17][19] The apoptosome then recruits and activates pro-caspase-9, initiating the caspase cascade that culminates in cell death.[2][4]

While the primary interaction site with Apaf-1 is thought to involve the Ω-loop (residues 40-57), the conformational state of the entire Cytochrome c molecule, which is influenced by the C-terminal helix, is crucial for this binding event.[16] The release of the C-terminal helix from its native packing arrangement and the overall less compact structure of Cytochrome c upon its release into the cytosol are likely prerequisites for its efficient binding to Apaf-1. The interaction is also highly dependent on ionic strength, suggesting a significant electrostatic component.[20]

Experimental Protocols for Studying the C-terminal Helix

A variety of biophysical and biochemical techniques are employed to investigate the structure and function of the Cytochrome c C-terminal helix.

Site-Directed Mutagenesis

This technique is used to probe the role of specific amino acid residues within the C-terminal helix. By substituting key residues, researchers can assess their impact on protein stability, interaction with binding partners, and enzymatic activity.

Protocol: Site-Directed Mutagenesis of the Cytochrome c C-terminal Helix

  • Plasmid Preparation: Obtain a plasmid containing the gene for human Cytochrome c.

  • Primer Design: Design mutagenic primers that contain the desired nucleotide change to alter a specific amino acid in the 93-108 region.

  • PCR Mutagenesis: Perform PCR using the Cytochrome c plasmid as a template and the mutagenic primers.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA with the DpnI restriction enzyme.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select for transformed colonies and verify the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Express the mutant Cytochrome c protein in E. coli and purify it using standard chromatographic techniques.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of proteins. It can be used to monitor changes in the helical content of the C-terminal helix upon interaction with lipids or other binding partners.

Protocol: Monitoring Conformational Changes by CD Spectroscopy

  • Sample Preparation: Prepare solutions of wild-type and mutant Cytochrome c in a suitable buffer.

  • Liposome Preparation: Prepare liposomes containing cardiolipin.

  • Data Acquisition: Record the far-UV CD spectrum (190-250 nm) of Cytochrome c in the absence and presence of cardiolipin-containing liposomes.

  • Data Analysis: Analyze the changes in the CD signal, particularly at 208 and 222 nm, to quantify changes in α-helical content.[5]

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to monitor changes in the local environment of tryptophan residues. Cytochrome c contains a single tryptophan (Trp59) whose fluorescence is sensitive to conformational changes, such as the unfolding of the protein upon interaction with cardiolipin.

Protocol: Tryptophan Fluorescence Quenching Assay

  • Sample Preparation: Prepare solutions of Cytochrome c in a suitable buffer.

  • Fluorescence Measurement: Measure the intrinsic tryptophan fluorescence of Cytochrome c.

  • Interaction Studies: Titrate the Cytochrome c solution with a quencher or a binding partner (e.g., cardiolipin liposomes) and monitor the changes in fluorescence intensity and emission wavelength.[15]

Signaling Pathways and Logical Relationships

The dual function of the Cytochrome c C-terminal helix can be visualized as a molecular switch that dictates the cell's fate based on its conformational state and subcellular localization.

Cytochrome_C_Function cluster_0 Mitochondrial Respiration (Life) cluster_1 Apoptosis (Death) ETC Electron Transport Chain CytC_native Native Cytochrome c (C-terminal helix packed, Met80-heme intact) ETC->CytC_native e- CytC_native->ETC e- ATP ATP Production CytC_native->ATP Cardiolipin Cardiolipin Interaction CytC_native->Cardiolipin Release from IMM Apoptotic_Stimulus Apoptotic Stimulus Apoptotic_Stimulus->Cardiolipin CytC_unfolded Unfolded Cytochrome c (C-terminal helix released, Met80-heme broken) Cardiolipin->CytC_unfolded Peroxidase_Activity Peroxidase Activity CytC_unfolded->Peroxidase_Activity Cytosolic_CytC Cytosolic Cytochrome c Peroxidase_Activity->Cytosolic_CytC Apaf1 Apaf-1 Cytosolic_CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome + dATP Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: The functional dichotomy of Cytochrome c, dictated by the conformation of its C-terminal helix.

Quantitative Data Summary

ParameterNative Cytochrome cCardiolipin-Bound Cytochrome cReference
Secondary Structure High α-helical content~10% loss of α-helix[13]
Met80-Heme Ligation IntactDisrupted[10][15]
Peroxidase Activity Low/NegligibleSignificantly Increased[10][14]
Apaf-1 Binding Weak/NoneStrong[16][20]

Conclusion

The C-terminal helix of Cytochrome c is far more than a simple structural element. It is a dynamic and responsive domain that acts as a critical switch, governing the protein's function in both cellular respiration and apoptosis. Its stable interaction with the N-terminal helix is paramount for maintaining the native conformation required for electron transport. However, upon apoptotic signaling, its dissociation and the subsequent conformational changes are the initiating events that lead to the gain of peroxidase activity and the activation of the cell death cascade. A thorough understanding of the structure-function relationship of this pivotal helix is therefore essential for researchers in the fields of mitochondrial biology, cell death, and for the development of novel therapeutics targeting these fundamental cellular processes.

References

  • Tsukuda, H., et al. (2010). Cytochrome c polymerization by successive domain swapping at the C-terminal helix. Proceedings of the National Academy of Sciences, 107(30), 13237-13242. [Link]

  • Belikova, N. A., et al. (2006). Structural Transformations of Cytochrome c upon Interaction with Cardiolipin. Biochemistry (Moscow), 71(3), 251-259. [Link]

  • De Sanctis, G., et al. (1993). Residual helical structure in the C-terminal fragment of cytochrome c. Biochemistry, 32(5), 1545-1549. [Link]

  • Heimburg, T., et al. (1991). Interaction of cytochrome c with cardiolipin: an infrared spectroscopic study. Biochemistry, 30(37), 9064-9069. [Link]

  • Tafani, M., et al. (2016). Interspecies Variation in the Functional Consequences of Mutation of Cytochrome c. PLoS One, 11(6), e0157416. [Link]

  • Iverson, S. L., et al. (2022). Cytochrome c Interaction with Cardiolipin Plays a Key Role in Cell Apoptosis: Implications for Human Diseases. International Journal of Molecular Sciences, 23(7), 4015. [Link]

  • Bergstrom, C. L., et al. (2013). Cytochrome c causes pore formation in cardiolipin-containing membranes. Proceedings of the National Academy of Sciences, 110(16), 6269-6274. [Link]

  • Sinibaldi, F., et al. (2014). Structural transformations of cytochrome c upon interaction with cardiolipin. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1837(4), 549-556. [Link]

  • Auld, D. S., & Pielak, G. J. (1993). Exploring the interface between the N- and C-terminal helices of cytochrome c by random mutagenesis within the C-terminal helix. Biochemistry, 32(3), 796-803. [Link]

  • Santucci, R., et al. (1997). Structural and Kinetic Description of Cytochrome c Unfolding Induced by the Interaction with Lipid Vesicles. Biochemistry, 36(42), 12981-12989. [Link]

  • Cheng, T. C., et al. (2016). Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1. Genes & Development, 30(1), 90-101. [Link]

  • Muga, A., et al. (1991). Investigation of secondary and tertiary structural changes of cytochrome c in complexes with anionic lipids using amide hydrogen exchange. Biophysical Journal, 59(4), 843-851. [Link]

  • Morar, M., et al. (2013). The role of key residues in structure, function, and stability of cytochrome-c. Journal of Biomolecular Structure and Dynamics, 31(8), 841-851. [Link]

  • Martin, A. G., et al. (2020). Post-Translational Modifications of Cytochrome c in Cell Life and Disease. International Journal of Molecular Sciences, 21(22), 8593. [Link]

  • Wikipedia. (2024). Cytochrome c. [Link]

  • Ly, J. D., et al. (2003). Cytochrome c: the Achilles' heel in apoptosis. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1655(1-3), 29-36. [Link]

  • D'Orazi, G., et al. (2017). Steps in the maturation of cytochrome c by human HCCS. Proceedings of the National Academy of Sciences, 114(10), 2586-2591. [Link]

  • Di Ianni, M., et al. (2024). A comprehensive guide through the fold and stability of cytochrome c with implications for disease. bioRxiv. [Link]

  • Dorofeeva, E. V., et al. (2016). Modeling of interaction between cytochrome c and the WD domains of Apaf-1: Bifurcated salt bridges underlying apoptosome assembly. Scientific Reports, 6, 25686. [Link]

  • Liu, X., et al. (1996). Cytochrome c-mediated apoptosis. Cell, 86(1), 147-157. [Link]

  • Purring-Cody, V. K., & McClain, D. L. (2000). Cytochrome c binding to Apaf-1: the effects of dATP and ionic strength. Biochemical and Biophysical Research Communications, 277(2), 343-346. [Link]

  • BT-Anlagen. (n.d.). Cytochrome C: Structure, Function, and Biological Significance. ELISA kit. [Link]

  • Salemme, F. R. (1977). Structure and function of cytochromes c. Annual Review of Biochemistry, 46, 299-329. [Link]

  • Ow, Y. L., et al. (2008). Cytochrome c: functions beyond respiration. Nature Reviews Molecular Cell Biology, 9(7), 532-542. [Link]

  • Hao, Z., et al. (2005). Role of Cytochrome c in Apoptosis: Increased Sensitivity to Tumor Necrosis Factor Alpha Is Associated with Respiration Defects but Not with Lack of Apoptosome Function. Molecular and Cellular Biology, 25(15), 6489-6501. [Link]

  • Wand, A. J., et al. (1986). Two-dimensional 1H NMR studies of cytochrome c: hydrogen exchange in the N-terminal helix. Biochemistry, 25(5), 1107-1114. [Link]

  • Hüttemann, M., et al. (2011). The multiple functions of cytochrome c and their regulation in life and death decisions of the mammalian cell: from respiration to apoptosis. Mitochondrion, 11(3), 369-381. [Link]

  • Sharma, V., & Wikström, M. (2025). Structural and Functional Insights into ba3-Type Cytochrome c Oxidase Using X-ray Crystallography and In Crystallo Spectroscopy. Gupea. [Link]

Sources

Exploratory

Probing the Nexus of Apoptosis: A Technical Guide to the Binding Affinity of Cytochrome c Fragment 93-108 with Apaf-1

For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical exploration of the binding interaction between cytochrome c fragment 93-108 and the Apoptotic Pr...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the binding interaction between cytochrome c fragment 93-108 and the Apoptotic Protease-Activating Factor 1 (Apaf-1). As a critical initiation step in the intrinsic pathway of apoptosis, a comprehensive understanding of this molecular recognition event is paramount for the development of novel therapeutics targeting programmed cell death. This document moves beyond a mere recitation of protocols to offer a causal analysis of experimental design, ensuring a self-validating system of inquiry for the discerning researcher.

The Biological Imperative: Cytochrome c, Apaf-1, and the Apoptosome

The intrinsic pathway of apoptosis is a meticulously orchestrated cellular process essential for tissue homeostasis and the elimination of damaged or superfluous cells.[1] A pivotal event in this cascade is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][2][3] In this new cellular locale, cytochrome c undergoes a profound functional shift, transitioning from an electron carrier in the respiratory chain to a potent initiator of cell death.[2][3]

Cytosolic cytochrome c engages with Apaf-1, a multi-domain protein that, in its quiescent state, exists as an autoinhibited monomer.[4][5][6] This interaction, in the presence of deoxyadenosine triphosphate (dATP) or adenosine triphosphate (ATP), triggers a significant conformational change in Apaf-1.[5][7][8] This altered conformation facilitates the oligomerization of seven Apaf-1 molecules, forming a wheel-like heptameric complex known as the apoptosome.[4][5] The assembled apoptosome then recruits and activates procaspase-9, the initiator caspase of the intrinsic pathway, which in turn activates downstream effector caspases, culminating in the systematic dismantling of the cell.[1][6]

The interaction between cytochrome c and Apaf-1 is predominantly electrostatic, involving a positively charged surface on cytochrome c, rich in lysine residues, and negatively charged aspartic acid residues within the WD-40 repeats of Apaf-1.[3]

The Apoptotic Signaling Cascade: A Visual Representation

The following diagram illustrates the core signaling pathway leading to the formation of the active apoptosome.

Apoptosis_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cyto_c_mito Cytochrome c cyto_c_cyto Cytochrome c cyto_c_mito->cyto_c_cyto Apoptotic Stimuli (e.g., DNA damage) apaf1_inactive Inactive Apaf-1 (monomer) cyto_c_cyto->apaf1_inactive Binds to WD-40 domains apoptosome Apoptosome (heptamer) apaf1_inactive->apoptosome Oligomerization datp dATP/ATP datp->apaf1_inactive procaspase9 Procaspase-9 apoptosome->procaspase9 Recruits active_caspase9 Active Caspase-9 procaspase9->active_caspase9 Activation effector_caspases Effector Caspases active_caspase9->effector_caspases Activates apoptosis Apoptosis effector_caspases->apoptosis Cleavage of cellular substrates

Caption: Intrinsic apoptosis pathway initiation.

The Significance of Cytochrome c Fragment 93-108

While the interaction of full-length cytochrome c with Apaf-1 is well-documented, specific fragments of cytochrome c have been investigated for their potential to independently modulate apoptosis. The C-terminal region of cytochrome c, encompassing residues 93-108, has been identified as a potential "Apoptosis Initiator Peptide." This suggests that this fragment may retain the necessary structural motifs to bind Apaf-1 and trigger the downstream apoptotic cascade.

A critical aspect of characterizing this interaction is the determination of its binding affinity, typically expressed as the dissociation constant (Kd). The Kd value provides a quantitative measure of the strength of the interaction, with a lower Kd indicating a higher affinity. For the interaction between full-length, wild-type cytochrome c and Apaf-1, a dissociation constant of approximately 0.49 µM has been reported, as determined by Isothermal Titration Calorimetry (ITC).[4]

To date, a definitive Kd value for the binding of the 93-108 fragment of cytochrome c to Apaf-1 has not been prominently reported in peer-reviewed literature. Therefore, this guide will provide the experimental frameworks necessary to determine this crucial parameter.

Methodologies for Quantifying Binding Affinity

The choice of methodology for determining the binding affinity of the cytochrome c 93-108 fragment to Apaf-1 depends on several factors, including the availability of purified components, the desired level of thermodynamic detail, and the potential for high-throughput screening. The following sections detail three robust and widely accepted techniques: Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change (enthalpy, ΔH) that occurs upon the binding of a ligand (in this case, the cytochrome c fragment) to a macromolecule (Apaf-1). By titrating one component into the other and measuring the heat evolved or absorbed at each injection, a binding isotherm can be generated. Fitting this curve to a suitable binding model yields the stoichiometry of the interaction (n), the binding constant (Ka, the inverse of Kd), and the enthalpy of binding (ΔH). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can also be calculated, providing a complete thermodynamic profile of the interaction.

Causality in Experimental Design: The direct, in-solution measurement provided by ITC is its primary strength, as it does not require labeling or immobilization of the interacting partners, thus minimizing potential artifacts. The comprehensive thermodynamic data obtained allows for a deeper understanding of the driving forces behind the interaction (i.e., whether it is enthalpically or entropically driven).

  • Protein and Peptide Preparation:

    • Express and purify recombinant full-length Apaf-1. A common method involves expression in insect cells (e.g., Sf-21) followed by affinity and size-exclusion chromatography.[2]

    • Synthesize the cytochrome c fragment 93-108 (Sequence: ANERADLIAYLKQATK) with high purity (>95%), typically via solid-phase peptide synthesis.

    • Thoroughly dialyze both Apaf-1 and the peptide into the same buffer to minimize heats of dilution. A suitable buffer could be 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, pH 7.5.[2]

    • Accurately determine the concentrations of both Apaf-1 and the peptide using a reliable method such as UV-Vis spectroscopy or a Bradford assay.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • The sample cell (typically ~200-1400 µL) should contain Apaf-1 at a concentration of approximately 10-20 times the expected Kd. Given the Kd of full-length cytochrome c is ~0.5 µM, a starting concentration of 5-10 µM Apaf-1 is reasonable.

    • The injection syringe should contain the cytochrome c 93-108 fragment at a concentration 10-20 times that of the Apaf-1 in the cell (e.g., 50-200 µM).

  • Titration and Data Acquisition:

    • Perform a series of small injections (e.g., 2-10 µL) of the peptide into the Apaf-1 solution, with sufficient time between injections for the signal to return to baseline.

    • Record the heat change after each injection.

    • Perform a control experiment by injecting the peptide into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw data.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, and ΔH.

Caption: Isothermal Titration Calorimetry Workflow.

Fluorescence Polarization (FP)

Principle: FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled molecule (the cytochrome c fragment) will tumble rapidly in solution, leading to a low polarization of emitted light when excited with polarized light. Upon binding to the much larger Apaf-1, the rotational motion of the complex is significantly slower, resulting in a higher polarization of the emitted light. By titrating the unlabeled partner and measuring the change in polarization, a binding curve can be generated to determine the Kd.

Causality in Experimental Design: FP is a highly sensitive and homogenous assay, making it suitable for high-throughput screening of potential inhibitors of the cytochrome c/Apaf-1 interaction. The primary consideration is the need to fluorescently label the peptide, which must be done in a way that does not interfere with its binding to Apaf-1.

  • Peptide Labeling and Protein Preparation:

    • Synthesize the cytochrome c 93-108 fragment with a suitable fluorophore (e.g., fluorescein or a rhodamine dye) at a position that is not expected to be involved in binding. The N-terminus is often a good choice.

    • Purify the labeled peptide to remove any free dye.

    • Prepare purified, unlabeled Apaf-1 as described for ITC.

  • Assay Setup:

    • In a microplate format (e.g., 96- or 384-well), add a fixed, low concentration of the fluorescently labeled cytochrome c fragment (typically in the low nanomolar range) to each well.

    • Create a serial dilution of unlabeled Apaf-1 across the plate.

    • Include control wells with only the labeled peptide (for minimum polarization) and buffer alone (for background).

  • Measurement:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Subtract the background fluorescence.

    • Plot the change in fluorescence polarization as a function of the Apaf-1 concentration.

    • Fit the resulting sigmoidal curve to a one-site binding model to determine the Kd.

Caption: Fluorescence Polarization Workflow.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free, real-time technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. In this context, Apaf-1 (the ligand) would be immobilized on the sensor chip, and the cytochrome c fragment (the analyte) would be flowed over the surface. The binding and dissociation of the peptide can be monitored in real-time, providing kinetic information (association rate constant, ka, and dissociation rate constant, kd) in addition to the equilibrium dissociation constant (Kd = kd/ka).

Causality in Experimental Design: SPR provides rich kinetic data that is not available from equilibrium methods like ITC and FP. This can provide deeper insights into the mechanism of interaction. However, the immobilization of one of the binding partners on a solid support can potentially introduce artifacts if the protein is not properly oriented or if its conformation is altered.

  • Ligand Immobilization:

    • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with a mixture of EDC and NHS).

    • Immobilize purified Apaf-1 onto the surface via covalent linkage (e.g., through primary amines).

    • Deactivate any remaining active esters.

    • A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection and Kinetic Analysis:

    • Prepare a series of dilutions of the cytochrome c 93-108 fragment in a suitable running buffer.

    • Inject the peptide solutions over the ligand and reference flow cells at a constant flow rate.

    • Monitor the binding (association phase) and subsequent dissociation (dissociation phase, by flowing buffer alone) in real-time.

    • Regenerate the sensor surface between injections if necessary, using a solution that disrupts the interaction without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the Kd from the ratio of the rate constants (kd/ka).

Caption: Surface Plasmon Resonance Workflow.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

ParameterFull-Length Cytochrome cCytochrome c Fragment 93-108Method
Kd (µM) ~0.49[4]To be determinedITC
Stoichiometry (n) To be determinedTo be determinedITC
ΔH (kcal/mol) To be determinedTo be determinedITC
ΔS (cal/mol·K) To be determinedTo be determinedITC
ka (M-1s-1) To be determinedTo be determinedSPR
kd (s-1) To be determinedTo be determinedSPR

Note: The values for the full-length cytochrome c are provided as a reference point. The primary objective of the proposed experiments is to populate the column for the cytochrome c fragment 93-108.

Conclusion and Future Directions

The interaction between cytochrome c and Apaf-1 is a cornerstone of the intrinsic apoptotic pathway. While the binding of the full-length protein has been characterized, a detailed quantitative analysis of the binding of the putative pro-apoptotic cytochrome c fragment 93-108 to Apaf-1 remains an important area of investigation. The experimental frameworks provided in this guide, utilizing Isothermal Titration Calorimetry, Fluorescence Polarization, and Surface Plasmon Resonance, offer robust and complementary approaches to elucidate the binding affinity and thermodynamics of this interaction.

The determination of a precise Kd value for the cytochrome c 93-108 fragment will provide critical insights into its potential as a direct modulator of apoptosis. This knowledge can inform the rational design of peptidomimetics or small molecules that either mimic or inhibit this interaction, paving the way for novel therapeutic strategies in cancer, neurodegenerative diseases, and other conditions where the apoptotic pathway is dysregulated.

References

  • Cytochrome c: the Achilles' heel in apoptosis - PMC - NIH. (URL: [Link])

  • Cytochrome c - Wikipedia. (URL: [Link])

  • Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1 - PMC. (URL: [Link])

  • Cytochrome c binding to Apaf-1: The effects of dATP and ionic strength | PNAS. (URL: [Link])

  • Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1 - Genes & Development. (URL: [Link])

  • Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 | PNAS. (URL: [Link])

  • Interactions on the interface between cytochrome c and Apaf-1 in the... - ResearchGate. (URL: [Link])

  • Cytochrome c: functions beyond respiration - Free. (URL: [Link])

  • Cytochrome c Induces Caspase-Dependent Apoptosis in Intact Hematopoietic Cells and Overrides Apoptosis Suppression Mediated by bcl-2, Growth Factor Signaling, MAP-Kinase-Kinase, and Malignant Change | Blood | American Society of Hematology - ASH Publications. (URL: [Link])

  • Regulation of the Apaf-1–caspase-9 apoptosome - Company of Biologists Journals. (URL: [Link])

  • APAF1 - Wikipedia. (URL: [Link])

  • APAF1 (Apoptotic protease activating factor 1) - Atlas of Genetics and Cytogenetics in Oncology and Haematology. (URL: [Link])

  • Interaction between cytochrome c and Apaf-1 in a human apoptosome... - ResearchGate. (URL: [Link])

  • Apaf-1: Regulation and function in cell death - PubMed. (URL: [Link])

Sources

Foundational

Precision Targeting of the Bcl-2 BH3 Domain (Residues 93-108): Structural Dynamics and Therapeutic Implications

Executive Summary In the intrinsic mitochondrial apoptosis pathway, the balance between cell survival and death is governed by the B-cell lymphoma-2 (Bcl-2) family of proteins.[1][2][3][4][5][6][7][8] While the interacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the intrinsic mitochondrial apoptosis pathway, the balance between cell survival and death is governed by the B-cell lymphoma-2 (Bcl-2) family of proteins.[1][2][3][4][5][6][7][8] While the interactions between pro-apoptotic and anti-apoptotic members are well-documented, the structural mechanics of residues 93-108 —specifically identified as Helix 2 or the BH3 motif of the human Bcl-2 protein—represent a critical checkpoint.

This guide dissects the role of residues 93-108 not merely as a sequence, but as the structural anchor of the hydrophobic groove that sequesters death signals. We will explore its amphipathic nature, its regulation via the adjacent flexible loop (residues 32-91), and its exploitation in the development of BH3 mimetics like Venetoclax.

Structural Biology of Residues 93-108 (Helix 2)[9][10]

The Amphipathic Interface

Residues 93-108 in human Bcl-2 (UniProt P10415) constitute the BH3 domain , forming an amphipathic


-helix (Helix 2). This segment is the structural heart of the Bcl-2 family's "life/death switch."
  • Sequence (Human Bcl-2): VHLTLRQAGDDFSR (approx. 93-107)

  • Topology: Helix 2 lies parallel to Helix 1 (residues 11-24), connected by a long, unstructured regulatory loop (residues 31-91).[9]

  • Function: Unlike pro-apoptotic BH3-only proteins (e.g., Bim, Puma) where the BH3 domain acts as a transient "death ligand," in Bcl-2, residues 93-108 are integral to the formation of the hydrophobic binding groove .

The Hydrophobic Groove Assembly

The anti-apoptotic function of Bcl-2 relies on its ability to sequester pro-apoptotic proteins (Bax/Bak).[2] This sequestration occurs in a hydrophobic cleft formed by the convergence of the BH1, BH2, and BH3 domains.

  • Residues 93-108 (BH3) provide the structural scaffold for one wall of this cleft.

  • Mechanism: The hydrophobic face of Helix 2 is buried within the protein core, stabilizing the groove structure. The solvent-exposed face allows for subtle conformational shifts that accommodate the binding of incoming pro-apoptotic BH3 helices.

Critical Insight: Without the structural integrity provided by residues 93-108, the Bcl-2 protein would misfold, losing its ability to inhibit MOMP (Mitochondrial Outer Membrane Permeabilization).

Functional Dynamics & Regulation[7]

The "Sequestration vs. Displacement" Model

The primary role of residues 93-108 in a healthy cell is auto-inhibition and sequestration .

  • Sequestration: The groove (supported by residues 93-108) binds the BH3 domains of activator proteins (e.g., Bim, tBid), preventing them from activating Bax/Bak.

  • Displacement: Under high stress, sensitizer proteins (e.g., Bad, Noxa) bind to the groove with higher affinity, displacing the activators.

Regulation via the Flexible Loop (Residues 32-91)

Residues 93-108 are immediately preceded by a long, unstructured loop (residues 32-91). This loop acts as a "lid" or regulator for the BH3 domain.

  • Phosphorylation: Kinases like JNK or ERK phosphorylate residues within the loop (e.g., Ser70, Ser87). This phosphorylation induces conformational changes that can shield or expose the groove formed by residues 93-108, thereby modulating apoptotic sensitivity.

  • Proteolytic Cleavage: Caspase-3 can cleave Bcl-2 at Asp34 (within the loop). This removal of the N-terminus (including the BH4 domain) exposes residues 93-108 in a new context, potentially converting Bcl-2 from a protector into a killer (Bax-like functionality).

Visualization of the Pathway

The following diagram illustrates the central role of the Bcl-2 Hydrophobic Groove (anchored by residues 93-108) in the intrinsic apoptosis pathway.

Mitochondrial_Apoptosis cluster_Bcl2 Bcl-2 Regulation (Mitochondrial Membrane) Stress Cellular Stress (DNA Damage/Oxidative) BH3_Only BH3-Only Proteins (Bim, Puma, tBid) Stress->BH3_Only Activates Bcl2_Groove Bcl-2 Hydrophobic Groove (Anchored by Res 93-108) BH3_Only->Bcl2_Groove Binds to (Competitive) Bax_Bak Bax / Bak (Effectors) BH3_Only->Bax_Bak Direct Activation (If Bcl-2 saturated) Sequestration Sequestration Complex (Bcl-2 : Bim) Bcl2_Groove->Sequestration Inhibits Apoptosis Sequestration->Bax_Bak Displacement releases activator MOMP MOMP (Cytochrome c Release) Bax_Bak->MOMP Oligomerization Caspases Caspase Cascade (Apoptosis) MOMP->Caspases

Caption: The Bcl-2 hydrophobic groove, structurally anchored by Helix 2 (93-108), acts as the primary gatekeeper by sequestering pro-apoptotic BH3-only proteins.

Therapeutic Implications: BH3 Mimetics

The structural definition of residues 93-108 paved the way for BH3 mimetics like Venetoclax (ABT-199).

  • Mechanism: Venetoclax was designed to mimic the amphipathic helix of pro-apoptotic BH3 domains (like Bim). It binds with high affinity (

    
     nM) to the groove formed by residues 93-108 of Bcl-2.
    
  • Selectivity: By targeting the specific topography of the Bcl-2 groove (distinct from Bcl-xL), Venetoclax induces apoptosis in Bcl-2-dependent tumor cells without causing thrombocytopenia (a side effect of inhibiting Bcl-xL).

Data Summary: BH3 Peptide Affinities

The following table summarizes the binding affinities of various BH3 peptides to the Bcl-2 groove, validating the "addiction" model of cancer cells.

Peptide SourceSequence Homology to 93-108Affinity (Ki) to Bcl-2Physiological Role
Bim BH3 High Amphipathic Homology< 1 nMPan-activator (binds all anti-apoptotics)
Bad BH3 Moderate~ 10 nMSensitizer (displaces activators)
Noxa BH3 Low> 10,000 nMSelective for Mcl-1 (Does not bind Bcl-2)
Venetoclax Synthetic Mimetic< 0.01 nMDrug (Displaces Bim from Bcl-2)

Experimental Protocols

To validate the role of residues 93-108 or screen for drugs targeting this region, the Fluorescence Polarization (FP) Binding Assay is the industry standard.

Protocol A: Fluorescence Polarization (FP) Competition Assay

Objective: Determine the affinity (


) of a small molecule or peptide for the Bcl-2 hydrophobic groove (Residues 93-108 interface).

Reagents:

  • Recombinant Bcl-2 Protein: Truncated (ΔTM) to ensure solubility, containing residues 1-207 (preserving the 93-108 region).

  • Tracer: Fluorescein-labeled Bim BH3 peptide (FAM-Bim).

  • Assay Buffer: 20 mM Tris (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68.

Workflow:

  • Tracer Calibration: Titrate FAM-Bim (1 nM fixed) against serial dilutions of Bcl-2 protein to determine the

    
     of the tracer. Select a protein concentration yielding ~60-80% bound tracer for the competition assay.
    
  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Venetoclax or mutant peptide) in DMSO.

  • Incubation:

    • Mix 10 µL of 2x Protein solution.

    • Add 10 µL of 2x Tracer solution.

    • Add compound (final DMSO < 2%).

    • Incubate at Room Temperature for 30-60 minutes in the dark.

  • Readout: Measure Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 485 nm, Em: 530 nm).

  • Analysis: Plot mP vs. log[Compound]. Fit to a sigmoidal dose-response equation (Hill slope) to calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validating Control: Include a "Dead" mutant peptide (e.g., Bim-4E) where hydrophobic residues are mutated to Glutamate. This should show no binding (low polarization), confirming that the interaction is specific to the hydrophobic groove formed by residues 93-108.

Visualization of FP Workflow

FP_Assay_Workflow cluster_Interpretation Data Interpretation Step1 Step 1: Tracer Binding FAM-Bim binds Bcl-2 (High Polarization) Step2 Step 2: Competition Add Test Molecule (Targeting Res 93-108 Groove) Step1->Step2 Step3 Step 3: Displacement Tracer released (Low Polarization) Step2->Step3 Result Decrease in mP = Successful Binding to Groove Step3->Result

Caption: FP Assay logic: High polarization indicates bound tracer; low polarization indicates displacement by a drug targeting the 93-108 groove.

References

  • Petros, A. M., et al. (2001). "Solution structure of the antiapoptotic protein Bcl-2." Proceedings of the National Academy of Sciences, 98(6), 3012–3017. Link

  • Oltersdorf, T., et al. (2005). "An inhibitor of Bcl-2 family proteins induces regression of solid tumours." Nature, 435(7042), 677–681. Link

  • Czabotar, P. E., et al. (2014). "Control of apoptosis by the BCL-2 protein family: implications for physiology and therapy."[8] Nature Reviews Molecular Cell Biology, 15(1), 49–63. Link

  • Ruvolo, P. P., et al. (2001). "Phosphorylation of Bcl-2 and regulation of apoptosis." Leukemia, 15, 515–522. Link

  • Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202–208. Link

Sources

Exploratory

A Technical Guide to the Sequence Homology of Cytochrome c Fragment 93-108: Human vs. Yeast

An In-Depth Analysis for Researchers and Drug Development Professionals Introduction: The Dual Role of Cytochrome c in Life and Death Cytochrome c is a small, highly conserved heme protein that plays a central role in ce...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Dual Role of Cytochrome c in Life and Death

Cytochrome c is a small, highly conserved heme protein that plays a central role in cellular metabolism and programmed cell death (apoptosis)[1][2]. Residing in the mitochondrial intermembrane space, it functions as a critical electron carrier in the electron transport chain, essential for ATP production[3]. However, upon the receipt of apoptotic stimuli, cytochrome c is released into the cytosol, where it initiates the caspase cascade, a key pathway of apoptosis. This release is a tightly regulated process, and the structural integrity of cytochrome c is paramount to its pro-apoptotic function[2]. The C-terminal region of cytochrome c, particularly the fragment spanning amino acids 93-108, is implicated in these crucial protein-protein interactions that govern its function. Understanding the sequence homology of this fragment between different species, such as humans and the model organism Saccharomyces cerevisiae (baker's yeast), provides valuable insights into the evolution of apoptotic pathways and offers a framework for the rational design of therapeutics targeting these processes.

Comparative Sequence Analysis: Highlighting Key Differences

A direct comparison of the amino acid sequences of the 93-108 fragment of human and yeast iso-1-cytochrome c reveals a notable degree of conservation, interspersed with several key substitutions.

Table 1: Amino Acid Sequence Alignment of Cytochrome c Fragment 93-108

PositionHuman Cytochrome cYeast Iso-1-Cytochrome cHomology
93AKNon-Homologous
94YENon-Homologous
95LKNon-Homologous
96KDNon-Homologous
97KRNon-Homologous
98ANNon-Homologous
99TDNon-Homologous
100NLNon-Homologous
101EINon-Homologous
102-T-
103-Y-
104-L-
105-K-
106-K-
107-A-
108-C-

Note: Human cytochrome c has 104 amino acids, while yeast iso-1-cytochrome c has 108. The alignment is based on the terminal regions.

G cluster_human Human (93-104) cluster_yeast Yeast (93-108) H93 A H94 Y Y93 K H93->Y93 H95 L Y94 E H94->Y94 H96 K Y95 K H95->Y95 H97 K Y96 D H96->Y96 H98 A Y97 R H97->Y97 H99 T Y98 N H98->Y98 H100 N Y99 D H99->Y99 H101 E Y100 L H100->Y100 H102 - Y101 I H101->Y101 H103 - H104 - Y102 T Y103 Y Y104 L Y105 K Y106 K Y107 A Y108 C

Caption: Sequence alignment of human and yeast cytochrome c fragment 93-108.

Structural Implications of Sequence Divergence

The amino acid differences within the 93-108 fragment, though seemingly minor, can have significant repercussions for the protein's three-dimensional structure and, consequently, its function. This region is part of a structurally dynamic area known as the "omega loops". These loops are critical for protein folding, stability, and interaction with other molecules.

The substitutions observed in the yeast sequence introduce changes in charge, hydrophobicity, and size, which can alter the local conformation of this C-terminal tail. For instance, the presence of charged residues like Lysine (K), Glutamic acid (E), Aspartic acid (D), and Arginine (R) in the yeast fragment, in contrast to the more neutral or hydrophobic residues in the human sequence, could influence electrostatic interactions with binding partners.

Experimental Protocols for Homology and Structural Analysis

Protocol 1: In-Silico Homology Analysis using BLASTp

This protocol outlines the steps for performing a protein-protein Basic Local Alignment Search Tool (BLASTp) analysis to compare the human and yeast cytochrome c 93-108 fragments against a protein database.

Objective: To identify homologous sequences and assess the degree of conservation of the 93-108 fragment across different species.

Methodology:

  • Sequence Preparation:

    • Obtain the FASTA formatted amino acid sequences for the human and yeast cytochrome c 93-108 fragments.

      • Human (93-104): AYLKKATNE

      • Yeast (93-108): KEKDRNDLITYLKKAC

  • Navigate to BLASTp:

    • Open a web browser and go to the NCBI BLAST homepage: [Link].

    • Select "Protein BLAST".

  • Enter Query Sequence:

    • Paste the FASTA sequence of the human 93-104 fragment into the "Enter Query Sequence" box.

  • Select Database:

    • Choose the "Non-redundant protein sequences (nr)" database from the "Database" dropdown menu for a comprehensive search.

  • Choose Algorithm:

    • Select "BLASTP (protein-protein BLAST)" as the algorithm.

  • Run BLAST:

    • Click the "BLAST" button to initiate the search.

  • Analyze Results:

    • The results page will display a list of sequences with significant alignments to the query. Examine the alignment scores, E-values, and percent identity to assess the degree of homology. A lower E-value indicates a more significant match.

  • Repeat for Yeast Sequence:

    • Repeat steps 3-7 using the yeast 93-108 fragment sequence.

G A Prepare FASTA Sequence (Human/Yeast 93-108) B Navigate to NCBI BLASTp A->B C Enter Query Sequence B->C D Select 'nr' Database C->D E Choose BLASTp Algorithm D->E F Run BLAST Search E->F G Analyze Alignment Scores, E-values, and Percent Identity F->G

Caption: Workflow for BLASTp analysis of cytochrome c fragments.

Protocol 2: Secondary Structure Analysis using Circular Dichroism (CD) Spectroscopy

This protocol provides a general framework for analyzing the secondary structure of synthetic human and yeast cytochrome c 93-108 peptide fragments using CD spectroscopy.

Objective: To compare the secondary structural elements (e.g., alpha-helix, beta-sheet, random coil) of the human and yeast 93-108 fragments in solution.

Methodology:

  • Peptide Synthesis and Purification:

    • Synthesize the human and yeast 93-108 peptide fragments using standard solid-phase peptide synthesis methods.

    • Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation:

    • Dissolve the lyophilized peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 280 nm if the sequence contains Tryptophan or Tyrosine.

  • CD Spectrometer Setup:

    • Use a calibrated CD spectrometer.

    • Set the wavelength range to 190-260 nm for far-UV CD measurements.

    • Use a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition:

    • Record the CD spectra of the buffer (blank) and the peptide samples at a controlled temperature (e.g., 25°C).

    • Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the buffer spectrum from the sample spectra.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the resulting spectra to estimate the secondary structure content using deconvolution software (e.g., CONTIN, SELCON3, CDSSTR).

Functional Consequences: A Tale of Two Apoptotic Pathways

The divergence in the 93-108 amino acid sequence between human and yeast cytochrome c has profound implications for their roles in apoptosis. In humans, the release of cytochrome c into the cytosol leads to its interaction with Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome and the subsequent activation of caspase-9, a key initiator of the apoptotic cascade[3].

While yeast possesses a form of programmed cell death that shares some features with mammalian apoptosis, it lacks a direct homolog of Apaf-1 and the canonical caspase cascade. The functional role of the C-terminal region of yeast cytochrome c in its pro-apoptotic activities is therefore likely to involve different protein-protein interactions.

G cluster_human Human Apoptotic Pathway cluster_yeast Yeast Apoptotic-like Pathway A Apoptotic Stimulus B Mitochondrial Outer Membrane Permeabilization A->B C Cytochrome c Release B->C D Cytochrome c (93-104) interacts with Apaf-1 C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Apoptosis F->G Y_A Apoptotic Stimulus Y_B Mitochondrial Outer Membrane Permeabilization Y_A->Y_B Y_C Cytochrome c Release Y_B->Y_C Y_D Yeast Cytochrome c (93-108) interacts with other pro-apoptotic factors Y_C->Y_D Y_E Downstream Signaling Y_D->Y_E Y_F Cell Death Y_E->Y_F

Caption: Differential apoptotic pathways involving human and yeast cytochrome c.

The sequence differences in the 93-108 fragment likely contribute to the species-specific interactions of cytochrome c. The distinct charge distribution and conformational flexibility of this region in human versus yeast cytochrome c could determine their binding affinities for different downstream effector molecules, thus orchestrating divergent cell death programs.

Conclusion and Future Directions

The 93-108 amino acid fragment of cytochrome c, while exhibiting a degree of conservation, displays key differences between humans and yeast that have significant structural and functional consequences. These variations underscore the evolutionary adaptation of the apoptotic machinery in different organisms. For researchers and drug development professionals, a thorough understanding of these differences is crucial. It allows for the use of yeast as a powerful model system to dissect the fundamental mechanisms of apoptosis, while also highlighting the potential pitfalls of extrapolating findings directly to human systems. Future research focused on the specific protein-protein interactions mediated by this C-terminal fragment in both species will undoubtedly provide further clarity on the intricate regulation of programmed cell death and open new avenues for the development of targeted therapeutics.

References

  • Clustal. (2023). In Wikipedia. Retrieved from [Link]

  • Clustal Omega. (n.d.). Holland Computing Center. Retrieved from [Link]

  • Sievers, F., & Higgins, D. G. (2021). The Clustal Omega Multiple Alignment Package. Methods in Molecular Biology, 2231, 3–16. [Link]

  • bio.tools. (n.d.). Clustal Omega. Retrieved from [Link]

  • EMBL-EBI. (2025, August 29). Clustal Omega Multiple Sequence Alignment. Retrieved from [Link]

  • Lo, T. P., Murphy, M. E., Guillemette, J. G., Smith, M., & Brayer, G. D. (1995). The structure and function of omega loop A replacements in cytochrome c. Protein science : a publication of the Protein Society, 4(2), 198–208. [Link]

  • UniProt. (n.d.). CYCS - Cytochrome c - Homo sapiens (Human). Retrieved from [Link]

  • ResearchGate. (n.d.). BLAST Algorithm. Protein-protein BLAST (BLASTP):- In this program when... [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protein BLAST: Align two or more sequences using BLAST. Retrieved from [Link]

  • Hickey, D. R., Berghuis, B. A., & Pielak, G. J. (1995). Analysis of the structure and stability of omega loop A replacements in yeast iso-1-cytochrome c. Protein science : a publication of the Protein Society, 4(8), 1551–1558. [Link]

  • Bio-protocol. (n.d.). 3.2. Circular Dichroism (CD) Spectroscopy. Retrieved from [Link]

  • Englander, S. W., & Mayne, L. (2003). Cooperative Omega Loops in Cytochrome c: Role in Folding and Function. Structure, 11(9), 1049-1058.
  • Rungrotmongkol, T., et al. (2023). Structural Dynamics of the Precatalytic State of Human Cytochrome c upon T28C, G34C, and A50C Mutations: A Molecular Dynamics Simulation Perspective. ACS Omega, 8(17), 15495–15505. [Link]

  • Yeast Metabolome Database. (n.d.). Cytochrome c iso-1 (P00044). Retrieved from [Link]

  • Iannuzzi, A., et al. (2025). A computational study of the fold and stability of cytochrome c with implications for disease. bioRxiv. [Link]

  • Moodle@Units. (n.d.). Circular Dichroism of Peptides. Retrieved from [Link]

  • Ludovico, P., et al. (2002). Cytochrome c Release and Mitochondria Involvement in Programmed Cell Death Induced by Acetic Acid in Saccharomyces cerevisiae. Molecular Biology of the Cell, 13(8), 2598-2606.
  • Saccharomyces Genome Database. (n.d.). CYC1 / YJR048W. Retrieved from [Link]

  • UniProt. (n.d.). CYC1 - Cytochrome c isoform 1 - Saccharomyces cerevisiae (strain ATCC 204508 / S288c) | Publications. Retrieved from [Link]

  • UniProt. (n.d.). CYC1 - Iso-1-cytochrome c - Saccharomyces cerevisiae (strain YJM789) (Baker's yeast). Retrieved from [Link]

  • Microbe Notes. (2024, October 26). BLAST in Bioinformatics: Types, Steps & Applications. Retrieved from [Link]

  • UniProt. (n.d.). CYC1 - Cytochrome c isoform 1 - Saccharomyces cerevisiae (strain ATCC 204508 / S288c) (Baker's yeast). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Circular Dichroism of Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CYCS cytochrome c, somatic [Homo sapiens (human)]. Retrieved from [Link]

  • Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Methods and applications in fluorescence, 9(3), 10.1088/2050-6120/ac0637. [Link]

  • Holland Computing Center. (n.d.). Running BLAST Alignment. Retrieved from [Link]

  • Kalpage, H. A., et al. (2024). Diverse functions of cytochrome c in cell death and disease.
  • National Center for Biotechnology Information. (n.d.). BLAST: Basic Local Alignment Search Tool. Retrieved from [Link]

  • UniProt. (n.d.). Cytochrome c. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Cytochrome c (P99999) - protein. Retrieved from [Link]

  • Ow, Y. L. P., Green, D. R., & Hao, Z. (2008). Cytochrome c: the Achilles' heel in apoptosis.
  • National Center for Biotechnology Information. (n.d.). cytochrome c [Homo sapiens]. Retrieved from [Link]

  • Garrido, C., Galluzzi, L., Brunet, M., Puig, P. E., Didelot, C., & Kroemer, G. (2006). Cytochrome c: functions beyond respiration. Nature reviews. Molecular cell biology, 7(2), 112–124.
  • Green, D. R., & Reed, J. C. (1998). Mitochondrial control of apoptosis: The role of cytochrome c. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1366(1-2), 139-149.
  • Jiang, X., & Wang, X. (2004). Role of Cytochrome c in Apoptosis: Increased Sensitivity to Tumor Necrosis Factor Alpha Is Associated with Respiratory Defects but Not with Lack of Cytochrome c Release. Molecular and Cellular Biology, 24(15), 6754-6765.

Sources

Foundational

Unveiling the Structural Nuances of the Cytochrome c Alpha-Helix Fragment 93-108: A Technical Guide for Researchers and Drug Development Professionals

Introduction: A Pivotal Fragment in the Dance of Life and Death Cytochrome c, a small heme protein, is a cornerstone of cellular respiration. However, upon its release from the mitochondria into the cytosol, it moonlight...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Pivotal Fragment in the Dance of Life and Death

Cytochrome c, a small heme protein, is a cornerstone of cellular respiration. However, upon its release from the mitochondria into the cytosol, it moonlights as a critical initiator of apoptosis, the body's intrinsic program for cell death. This dramatic functional switch is mediated by specific interactions with other proteins, and a key player in this process is the C-terminal alpha-helical fragment spanning residues 93-108. This technical guide provides an in-depth exploration of the structural properties of this pivotal 16-amino acid peptide, offering insights for researchers and drug development professionals seeking to understand and modulate the apoptotic pathway.

The amino acid sequence of this fragment is H₂N-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH. Its role as an apoptosis initiator is linked to its ability to participate in the formation of the apoptosome, a multi-protein complex that activates the cascade of caspases leading to cell death.[1] Understanding the structural intricacies of this fragment is therefore paramount for developing novel therapeutics that can either promote apoptosis in cancer cells or inhibit it in degenerative diseases.

I. Primary and Secondary Structure: The Intrinsic Propensity for Helicity

The primary sequence of the 93-108 fragment is rich in residues that favor the formation of an alpha-helix. This intrinsic propensity has been confirmed by experimental studies, which demonstrate that the isolated C-terminal peptide of cytochrome c exhibits significant helical content even in aqueous solution.

Data Presentation: Helical Content of the C-terminal Fragment
ConditionHelical Content (%)Reference
Aqueous Solution~27%[2]
2 M Na₂SO₄~43%[2]
Dimerized with N-terminal fragment14% to 63%[2]

This inherent helical nature is a crucial structural feature, as it pre-organizes the fragment for its interactions with other proteins in the apoptotic pathway. The stability of this helix is further enhanced by its local environment and interactions with other parts of the cytochrome c molecule in its molten globule state.

II. Elucidating the Three-Dimensional Structure: A Multi-faceted Approach

Determining the precise three-dimensional structure of the 93-108 fragment is essential for understanding its function at a molecular level. A combination of experimental techniques, primarily Circular Dichroism and Nuclear Magnetic Resonance spectroscopy, provides a comprehensive picture of its conformation.

A. Peptide Synthesis and Purification: The Foundation for Structural Studies

The study of the 93-108 fragment begins with its chemical synthesis. Solid-phase peptide synthesis (SPPS) is the method of choice for producing this 16-residue peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) [3][4][5][6][7]

  • Resin Selection and Swelling: Start with a suitable solid support, such as Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid. Swell the resin in N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Attach the C-terminal amino acid (Lysine in this case) to the resin.

  • Iterative Deprotection and Coupling:

    • Remove the N-terminal Fmoc protecting group with a solution of piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the next Fmoc-protected amino acid with a coupling reagent like HBTU and couple it to the free N-terminus of the growing peptide chain.

    • Monitor the coupling reaction for completion using a colorimetric test such as the Kaiser test.

    • Repeat this cycle for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Diagram: Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Wash 4. Washing Coupling->Wash Wash->Deprotection Repeat for each amino acid Cleavage 5. Cleavage & Deprotection Wash->Cleavage Purification 6. RP-HPLC Purification Cleavage->Purification Characterization 7. Mass Spec & HPLC Analysis Purification->Characterization

Caption: Workflow for the solid-phase synthesis of the cytochrome c 93-108 peptide.

B. Circular Dichroism (CD) Spectroscopy: Quantifying Helical Content

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.[8][9][10][11] The characteristic double minima at approximately 208 nm and 222 nm in the far-UV CD spectrum are indicative of alpha-helical content.

Experimental Protocol: CD Spectroscopy for Secondary Structure Analysis

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.0).

    • Accurately determine the peptide concentration using a reliable method, such as quantitative amino acid analysis or by measuring the absorbance of aromatic residues if present.

  • Instrument Setup:

    • Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes.

    • Set the wavelength range to 190-260 nm.

    • Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).

  • Data Acquisition:

    • Record the CD spectrum of the buffer as a baseline.

    • Record the CD spectrum of the peptide sample.

    • Subtract the buffer baseline from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

    • Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of alpha-helix, beta-sheet, and random coil.

Diagram: CD Data Analysis Workflow

CD_Analysis Raw_Data 1. Raw CD Spectrum (mdeg) Baseline_Correction 2. Baseline Subtraction Raw_Data->Baseline_Correction MRE_Conversion 3. Convert to Mean Residue Ellipticity [θ] Baseline_Correction->MRE_Conversion Deconvolution 4. Deconvolution Algorithm MRE_Conversion->Deconvolution Secondary_Structure 5. % Secondary Structure (α-helix, β-sheet, random coil) Deconvolution->Secondary_Structure

Caption: Workflow for the analysis of circular dichroism data to determine peptide secondary structure.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Towards an Atomic-Resolution Structure

NMR spectroscopy is the premier technique for determining the high-resolution three-dimensional structure of peptides in solution.[12][13][14][15] Through-bond (COSY, TOCSY) and through-space (NOESY) experiments provide the necessary distance and dihedral angle restraints to calculate a structural ensemble.

Experimental Protocol: 2D NMR for Peptide Structure Determination

  • Sample Preparation:

    • Dissolve the peptide at a concentration of at least 1 mM in a suitable buffer, typically in 90% H₂O/10% D₂O or 100% D₂O.

    • Adjust the pH to the desired value.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer:

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid residue's spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing inter-residue distance restraints.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning spin systems and determining dihedral angle restraints from coupling constants.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Sequentially assign all proton resonances to their respective amino acids in the peptide sequence.

    • Restraint Generation: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

  • Structure Calculation:

    • Use molecular dynamics and simulated annealing programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints.

  • Structure Validation:

    • Assess the quality of the calculated structures using programs like PROCHECK-NMR to evaluate stereochemical parameters.

Diagram: NMR Structure Determination Workflow

NMR_Workflow Data_Acquisition 1. Acquire 2D NMR Data (TOCSY, NOESY, COSY) Assignment 2. Resonance Assignment Data_Acquisition->Assignment Restraints 3. Generate Distance & Dihedral Restraints Assignment->Restraints Calculation 4. Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calculation Validation 5. Structure Validation (e.g., PROCHECK-NMR) Calculation->Validation Ensemble 6. Final Structural Ensemble Validation->Ensemble

Caption: Workflow for determining the three-dimensional structure of a peptide using NMR spectroscopy.

III. Molecular Interactions: The Fragment's Role in Apoptotic Signaling

The pro-apoptotic function of the cytochrome c 93-108 fragment is realized through its interactions with other key proteins in the apoptotic cascade, namely Apaf-1 and members of the Bcl-2 family.

A. Interaction with Apaf-1: Triggering the Apoptosome

Upon its release into the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), a crucial step in the formation of the apoptosome. While the interaction involves the entire cytochrome c molecule, the C-terminal helix, including the 93-108 region, is implicated in this binding. The interaction is electrostatic in nature and is dependent on the presence of dATP/ATP.

Signaling Pathway: Apoptosome Formation

Apoptosome_Formation cluster_mito Mitochondrion cluster_cyto Cytosol CytoC_mito Cytochrome c Apaf1 Apaf-1 (inactive) CytoC_mito->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Oligomerization (with dATP/ATP) Procaspase9 Procaspase-9 Procaspase9->Apoptosome Recruitment Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Caspase_Cascade Caspase Cascade -> Apoptosis Caspase9->Caspase_Cascade Apoptotic_Stimulus Apoptotic Stimulus Apoptotic_Stimulus->CytoC_mito Release

Caption: The intrinsic apoptotic pathway initiated by the release of cytochrome c and the formation of the apoptosome.

B. Interaction with Bcl-2 Family Proteins: A Regulatory Checkpoint

The anti-apoptotic members of the Bcl-2 family, such as Bcl-xL, can prevent apoptosis by sequestering cytochrome c in the mitochondria or by directly binding to it in the cytosol. Studies have shown a direct and specific interaction between Bcl-xL and cytochrome c. While the precise binding site on cytochrome c is multifaceted, the C-terminal helix is likely involved in this interaction.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity [16][17][18][19][20]

ITC is a powerful technique to quantitatively characterize the binding thermodynamics of the 93-108 fragment to proteins like Bcl-xL.

  • Sample Preparation:

    • Prepare a solution of the 93-108 peptide in a suitable buffer.

    • Prepare a solution of the target protein (e.g., Bcl-xL) in the same buffer.

    • Degas both solutions to prevent bubble formation.

  • ITC Experiment:

    • Load the peptide solution into the ITC syringe and the protein solution into the sample cell.

    • Perform a series of injections of the peptide into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

IV. Conclusion: A Structurally Defined Peptide with Therapeutic Potential

The cytochrome c alpha-helix fragment 93-108 is a structurally defined peptide with a clear role in the initiation of apoptosis. Its intrinsic helical propensity, coupled with its ability to interact with key apoptotic regulators like Apaf-1 and Bcl-xL, makes it a fascinating subject for both fundamental research and drug development. A thorough understanding of its structural biology, as outlined in this guide, provides a solid foundation for designing molecules that can modulate its activity for therapeutic benefit. Future studies focusing on the high-resolution structure of the isolated fragment and its complexes with binding partners will undoubtedly provide further insights into the intricate mechanisms of programmed cell death.

References

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]

  • MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Retrieved February 20, 2026, from [Link]

  • GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Retrieved February 20, 2026, from [Link]

  • Kuroda, Y. (1993). Residual helical structure in the C-terminal fragment of cytochrome c. Biochemistry, 32(5), 1219–1224. [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved February 20, 2026, from [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved February 20, 2026, from [Link]

  • Tóth, G. K. (2001). Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides. In Neuropeptide Protocols (pp. 239-256). Humana Press. [Link]

  • Biomatik. (2023, December 4). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Retrieved February 20, 2026, from [Link]

  • Schmid, A., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1149. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved February 20, 2026, from [Link]

  • Kulkarni, S. B., & Deshmukh, M. V. (2014). NMR in structural determination of proteins and peptides. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 236-244. [Link]

  • Wand, A. J., & Englander, S. W. (1986). Two-dimensional 1H NMR studies of cytochrome c: assignment of the N-terminal helix. Biochemistry, 25(5), 1100–1106. [Link]

  • University of Wisconsin-Eau Claire. (n.d.). Structure determination of a 20 amino acid peptide by NMR Getting started on the assignment problem. Retrieved February 20, 2026, from [Link]

  • Kim, S., et al. (2017). Application of Solution NMR to Structural Studies on α-Helical Integral Membrane Proteins. Molecules, 22(8), 1341. [Link]

  • Chemistry LibreTexts. (2025, April 28). 12.6: Automated Peptide Synthesis - Solid-Phase Technique. Retrieved February 20, 2026, from [Link]

  • Bonagura, C. A., et al. (2003). High-resolution crystal structures and spectroscopy of native and compound I cytochrome c peroxidase. Biochemistry, 42(19), 5719–5727. [Link]

  • Bastos, M., et al. (2023). Isothermal titration calorimetry. Nature Reviews Methods Primers, 3(1), 1-22. [Link]

  • Luo, Y., & Brayer, G. D. (1994). 1HRC: HIGH-RESOLUTION THREE-DIMENSIONAL STRUCTURE OF HORSE HEART CYTOCHROME C. RCSB PDB. [Link]

  • Barthe, P., et al. (2000). Synthesis and NMR solution structure of an alpha-helical hairpin stapled with two disulfide bridges. Protein Engineering, 13(6), 423–430. [Link]

  • Shinzawa-Itoh, K. (2021). Crystallographic studies of cytochrome c and cytochrome c oxidase. Proceedings of the Japan Academy, Series B, 97(8), 496-511. [Link]

  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. Retrieved February 20, 2026, from [Link]

  • Khan, S., et al. (2025). In Silico Analysis of Temperature-Induced Structural, Stability, and Flexibility Modulations in Camel Cytochrome c. International Journal of Molecular Sciences, 26(3), 1335. [Link]

  • Wand, A. J., et al. (1986). Two-dimensional 1H NMR studies of cytochrome c: hydrogen exchange in the N-terminal helix. Biochemistry, 25(5), 1107–1113. [Link]

  • Kumita, J. R., et al. (2000). Photo-control of helix content in a short peptide. Proceedings of the National Academy of Sciences, 97(8), 3803–3808. [Link]

  • Jelesarov, I., & Karshikoff, A. (2023). Protein Unfolding—Thermodynamic Perspectives and Unfolding Models. International Journal of Molecular Sciences, 24(6), 5427. [Link]

  • Zaidi, S., et al. (2014). The role of key residues in structure, function, and stability of cytochrome-c. Cellular and Molecular Life Sciences, 71(13), 2297-2323. [Link]

  • Becktel, W. J., & Schellman, J. A. (2021). Molecular Understanding of Calorimetric Protein Unfolding Experiments. bioRxiv. [Link]

  • Muñoz, V., & Serrano, L. (1997). Elucidating the Folding Problem of Helical Peptides using Empirical Parameters. III. Temperature and pH Dependence. Journal of Molecular Biology, 265(3), 314-331. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions. Nature Protocols, 1(6), 2733–2741. [Link]

  • Velazquez-Campoy, A., et al. (2015). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (95), 52278. [Link]

  • Zhou, P., et al. (1999). Solution structure of Apaf-1 CARD and its interaction with caspase-9 CARD: a structural basis for specific adaptor/caspase interaction. Proceedings of the National Academy of Sciences, 96(20), 11265–11270. [Link]

  • Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. In Methods in Molecular Biology (Vol. 121, pp. 1-27). Humana Press. [Link]

  • Li, P., et al. (1997). Cytochrome c and dATP-dependent formation of Apaf-1/caspase-9 complex initiates an apoptotic protease cascade. Cell, 91(4), 479–489. [Link]

  • Chen, C. P., et al. (2017). Helical structure motifs made searchable for functional peptide design. Scientific reports, 7(1), 1-13. [Link]

  • Zou, H., et al. (1999). An APAF-1.cytochrome c multimeric complex is a functional apoptosome that activates procaspase-9. The Journal of biological chemistry, 274(17), 11549–11556. [Link]

  • Zhou, P., et al. (1999). Solution structure of Apaf-1 CARD and its interaction with caspase-9 CARD. Proceedings of the National Academy of Sciences of the United States of America, 96(20), 11265–11270. [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of Cytochrome c Fragment 93-108

For Researchers, Scientists, and Drug Development Professionals Introduction Cytochrome c, a small heme protein integral to the mitochondrial electron transport chain, plays a pivotal role in both cellular respiration an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome c, a small heme protein integral to the mitochondrial electron transport chain, plays a pivotal role in both cellular respiration and apoptosis.[1][2] Specific fragments of this highly conserved protein are of significant interest to the scientific community for their potential roles in modulating these pathways and as objects of study in proteomics and drug development. This guide provides an in-depth technical overview of the key physicochemical properties—molecular weight and isoelectric point—of the cytochrome c fragment encompassing amino acid residues 93-108. Understanding these fundamental characteristics is critical for experimental design, purification strategies, and the interpretation of biological activity.

Amino Acid Sequence of Cytochrome c Fragment 93-108

The fragment 93-108 of Baker's yeast (Saccharomyces cerevisiae) iso-1-cytochrome c has the following amino acid sequence[3][4]:

Sequence (93-108): NDLITYLKKACE (Aspartic Acid - Asparagine - Aspartic Acid - Leucine - Isoleucine - Threonine - Tyrosine - Leucine - Lysine - Lysine - Alanine - Cysteine - Glutamic Acid)

Section 1: Molecular Weight

The molecular weight of a peptide is a fundamental property that influences its behavior in various analytical techniques and is crucial for accurate quantification and characterization.

Theoretical and Reported Molecular Weight

The theoretical molecular weight of a peptide is calculated by summing the molecular weights of its constituent amino acid residues and accounting for the loss of water molecules during peptide bond formation. For the cytochrome c fragment 93-108, the calculated and reported values are as follows:

ParameterValueSource
Theoretical Molecular Weight 1805.04 DaCalculated using the Expasy "Compute pI/Mw" tool[5]
Reported Molecular Weight 1805.04TargetMol[6]
Methodologies for Experimental Determination of Molecular Weight

While theoretical calculations provide a precise estimate, experimental verification is essential to confirm the identity and purity of a synthesized or purified peptide. The primary methods for determining the molecular weight of peptides are Mass Spectrometry, SDS-PAGE, and High-Performance Liquid Chromatography.[7]

Mass spectrometry is the most accurate and widely used technique for determining the molecular weight of peptides.[4][7] It offers high sensitivity, resolution, and requires minimal sample amounts.[7]

Causality Behind Experimental Choices: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques for analyzing peptides and proteins. ESI is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures, while MALDI is well-suited for the rapid analysis of purified samples. The choice between these techniques depends on the sample complexity, desired accuracy, and throughput.

Experimental Protocol: Molecular Weight Determination by MALDI-TOF MS

  • Sample Preparation:

    • Dissolve the purified cytochrome c fragment 93-108 in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water/acetonitrile).

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a similar solvent.

  • Sample Spotting:

    • Mix the peptide sample and matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Mass Spectrometry Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the positive ion mode.

  • Data Analysis:

    • Calibrate the mass spectrum using a standard peptide mixture with known molecular weights.

    • Determine the monoisotopic mass of the cytochrome c fragment 93-108 from the calibrated spectrum.

Logical Relationship Diagram: MALDI-TOF MS Workflow

MALDI_TOF_MS_Workflow Sample Peptide Sample (Cyt c 93-108) Mixing Mix Sample and Matrix Sample->Mixing Matrix Matrix Solution (e.g., CHCA) Matrix->Mixing Spotting Spot on Target Plate Mixing->Spotting Drying Air Dry Spotting->Drying MALDI_MS MALDI-TOF MS Analysis Drying->MALDI_MS Data_Analysis Data Analysis (Calibration & MW Determination) MALDI_MS->Data_Analysis IEF_Workflow Gel_Prep Prepare Gel with pH Gradient Sample_App Apply Peptide Sample Gel_Prep->Sample_App Electrophoresis Apply Electric Field Sample_App->Electrophoresis Migration Peptide Migrates to pI Electrophoresis->Migration Staining Fix and Stain Gel Migration->Staining pI_Det Determine pI (vs. Standards) Staining->pI_Det

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Cytochrome c Fragment 93-108 Stock Solution

Abstract & Biological Context Cytochrome c fragment 93-108 is a synthetic peptide corresponding to the C-terminal -helix of Saccharomyces cerevisiae (Baker's Yeast) Iso-1-cytochrome c. Unlike mammalian Cytochrome c, whic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

Cytochrome c fragment 93-108 is a synthetic peptide corresponding to the C-terminal


-helix of Saccharomyces cerevisiae (Baker's Yeast) Iso-1-cytochrome c. Unlike mammalian Cytochrome c, which typically terminates at residue 104/105, the yeast isoform extends to residue 108. This specific fragment is widely utilized in apoptosis research to study the structural determinants of Apaf-1 binding and the initiation of the caspase cascade.

This Application Note provides a rigorous, self-validating protocol for preparing high-quality stock solutions of this peptide. It addresses critical challenges such as counter-ion interference (TFA salts), concentration verification via UV spectroscopy, and long-term stability.

Physicochemical Profile

Before handling, it is critical to understand the intrinsic properties of the peptide to select the appropriate solvent system.[1][2][3]

PropertyDescription
Source Organism Saccharomyces cerevisiae (Yeast Iso-1)
Typical Sequence E-R-A-D-L-I-A-Y-L-K-K-A-T-N-E (Verify specific vendor CoA)
Length 16 Amino Acids
Molecular Weight ~1800–1900 Da (Sequence dependent)
Solubility Class Amphipathic / Soluble . Contains ~37% charged residues (E, R, D, K), rendering it water-soluble, though it forms an

-helix with a hydrophobic face.
Counter-Ion Typically Trifluoroacetate (TFA) unless otherwise specified.[4]
Isoelectric Point (pI) ~6.5 – 7.5 (Neutral/Slightly Basic)
UV Chromophore Tyrosine (Y) at position 97 (Yeast numbering).

Critical Pre-Experimental Considerations

The "Net Peptide Content" Trap

Synthetic peptides are lyophilized as salts (usually TFA), not 100% pure peptide. A 1 mg powder sample may contain only 70% peptide by weight, with the rest being salts and water.

  • Implication: Gravimetric weighing (using a balance) will consistently underestimate the molar concentration.

  • Solution: We will use UV Spectroscopy (A280) for precise concentration determination, leveraging the single Tyrosine residue.

TFA Cytotoxicity

The presence of Trifluoroacetic acid (TFA) can acidify the stock solution (pH < 3) and is cytotoxic in cellular assays at high concentrations.

  • Protocol Adjustment: The protocol below includes a buffering step to neutralize the stock solution before use in biological assays.

Protocol: Preparation of Stock Solution (1 - 5 mM)

Materials Required[4][5][6][7][8][9][10][11][12]
  • Lyophilized Cytochrome c fragment 93-108.

  • Solvent: Sterile Ultrapure Water (Type 1, 18.2 MΩ).

  • Buffer (for working solution): PBS (pH 7.[5]4) or HEPES (pH 7.2).

  • UV-Transparent Cuvette (Quartz or UV-plastic) or NanoDrop spectrophotometer.

  • Antistatic gun (ZeroStat) to prevent peptide "flying" during weighing.

Workflow Visualization

The following diagram outlines the logical flow for preparation, emphasizing the "Stop/Go" decision points for solubility.

PeptidePrep Start Lyophilized Peptide (Cyt c 93-108) Weigh Gravimetric Weighing (Estimate Only) Start->Weigh Dissolve Add Sterile Water (Target: 2-5 mM) Weigh->Dissolve VisualCheck Visual Inspection Dissolve->VisualCheck Clear Solution Clear VisualCheck->Clear Yes Cloudy Cloudy/Precipitate VisualCheck->Cloudy No QC_UV QC: UV Spectroscopy (A280 Measurement) Clear->QC_UV FixCloudy Add 0.1% NH4OH (dropwise) or Sonicate briefly Cloudy->FixCloudy FixCloudy->VisualCheck Calc Calculate Molar Conc. (Beer-Lambert Law) QC_UV->Calc Aliquot Aliquot & Store (-80°C) Calc->Aliquot

Figure 1: Decision-tree workflow for solubilization and validation of the peptide stock.

Step-by-Step Procedure
Step 1: Initial Solubilization[6]
  • Equilibrate the peptide vial to room temperature (20 mins) before opening to prevent water condensation.

  • Briefly centrifuge the vial (10,000 x g, 30 sec) to pellet the powder.

  • Solvent Selection: Although the peptide contains hydrophobic residues (Leu/Ile), the high charge density (Lys/Arg/Glu/Asp) typically allows solubility in water .

    • Action: Add sterile water to achieve a theoretical concentration of ~2-5 mM.

    • Note: Do not use PBS or saline initially. Salts can promote aggregation before the peptide is fully dissolved.

  • Vortex gently for 30 seconds. If particles persist, sonicate in a water bath for 2 minutes (avoid heating).

Step 2: Visual QC & pH Adjustment
  • Inspect the solution.[1][7] It should be optically clear.

  • pH Check: Spot 1 µL onto pH paper.

    • Result: Likely acidic (pH 2-4) due to TFA counter-ions.

    • Adjustment: If the solution is to be stored as a stock, leaving it acidic is often better for stability (prevents oxidation and deamidation). Neutralize only immediately before the assay or if the peptide precipitates at low pH.

Step 3: Concentration Determination (The "Gold Standard")

Do not rely on the weight of the powder. Use the molar extinction coefficient (


) of Tyrosine.[7]
  • Calculate

    
    : 
    
    • Sequence contains 1 Tyrosine (Y) , 0 Tryptophan (W), 0 Cystine.

    • Formula:

      
      .
      
  • Measurement:

    • Dilute a small aliquot (e.g., 1:10 or 1:20) in Phosphate Buffer (pH 7.0) (Tyrosine absorbance is pH-sensitive; measure at neutral pH).

    • Measure Absorbance at 280 nm (

      
      ) using a quartz cuvette (1 cm pathlength).
      
  • Calculation:

    
    
    
ParameterValue

(Tyr)

Pathlength (

)
1 cm
Example

(1:10 dilution)
0.45
Resulting Concentration

Storage and Stability

Peptides are susceptible to degradation via oxidation (Met/Cys - minimal here), deamidation (Asn/Gln - present), and hydrolysis.

  • Format: Aliquot the stock solution into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Container: Use low-protein-binding polypropylene tubes (e.g., LoBind).

  • Temperature:

    • -80°C: Recommended for long-term storage (> 1 month). Stability: ~6-12 months.

    • -20°C: Acceptable for short-term (< 1 month).

    • 4°C: Unstable. Use within 24 hours.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudy Solution Hydrophobic aggregation or Isoelectric precipitation.1. Add 0.1% (v/v) NH

OH dropwise to raise pH away from pI.2. If stubborn, add DMSO to max 5% (v/v).
Low A280 Reading Peptide content lower than expected (high salt content).Trust the UV reading over the balance weight. Adjust assay volumes based on the UV-calculated concentration.
Cell Toxicity Residual TFA in the stock solution.Perform a buffer exchange using a spin column (3K MWCO) or dilute the stock >1:100 into culture media to dilute TFA.

References

  • UniProt Consortium. (2023). Saccharomyces cerevisiae Cytochrome c Iso-1 (P00044).[8] UniProt.[8][9] [Link]

  • Pace, C. N., et al. (1995). How to measure and predict the molar absorption coefficient of a protein. Protein Science, 4(11), 2411–2423. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of Cytochrome c fragment 93-108 in water

The following technical guide is designed to assist researchers in the solubilization, handling, and troubleshooting of Cytochrome c Fragment 93-108 . This guide moves beyond basic instructions to explain the physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to assist researchers in the solubilization, handling, and troubleshooting of Cytochrome c Fragment 93-108 . This guide moves beyond basic instructions to explain the physicochemical reasons for solubility behavior, ensuring reproducibility in your experiments.

Topic: Improving Solubility & Preventing Aggregation in Aqueous Systems Target Audience: Protein Chemists, Structural Biologists, Drug Discovery Researchers

Technical Overview & Chemical Profile

To successfully solubilize Cytochrome c fragment 93-108, one must first understand its inherent structural properties. This peptide corresponds to the C-terminal


-helix  of Cytochrome c. In the native protein, this helix docks against the protein core via hydrophobic interactions. In isolation, these exposed hydrophobic residues drive rapid aggregation.
Physicochemical Profile
PropertyData / Description
Common Sequence A-N-E-R-A-D-L-I-A-Y-L-K-Q-A-T-K (Yeast/Conserved Analog)
Length 16 Amino Acids
Molecular Weight ~1805 Da
Isoelectric Point (pI) ~8.5 - 9.5 (Basic)
Hydrophobicity High (Contains L-I-A-Y-L core)
Secondary Structure Amphipathic

-helix (Prone to domain swapping)
Net Charge (pH 7.0) +1 (Insufficient for electrostatic repulsion)

The Core Problem: At neutral pH (7.0), the peptide carries a low net positive charge (+1), which is often insufficient to overcome the strong hydrophobic attraction of the L-I-A-Y-L patch. This leads to the formation of insoluble oligomers or fibrils.

Solubilization Protocols

Method A: The "Acidic Shock" Technique (Preferred for Aqueous Assays)

Why this works: Since the peptide has a basic pI (~9.0), lowering the pH below 4.0 protonates the acidic residues (Asp, Glu), neutralizing their negative charge. This drastically increases the net positive charge of the peptide (to approx +4), creating strong electrostatic repulsion between molecules and preventing aggregation.

Protocol:

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator.

  • Solvent: Prepare 10% Acetic Acid or 0.1% Trifluoroacetic Acid (TFA) in sterile, endotoxin-free water.

  • Dissolution: Add the acidic solvent to the peptide to achieve a concentration of 1–2 mg/mL .

    • Note: Do not attempt to dissolve directly in PBS or water (pH 7), as this will likely cause immediate precipitation.

  • Sonication: Sonicate in a water bath for 15–30 seconds to disrupt transient aggregates.

  • Dilution: Once fully dissolved, dilute this stock solution into your experimental buffer.

    • Critical: Add the peptide stock dropwise to the buffer while vortexing.

Method B: The "Organic Shield" Technique (Preferred for High Concentrations)

Why this works: Organic solvents like DMSO or Acetonitrile shield the hydrophobic L-I-A-Y-L core, preventing hydrophobic collapse.

Protocol:

  • Solvent: Use high-grade (anhydrous) DMSO or Dimethylformamide (DMF) .

  • Dissolution: Dissolve the peptide in 100% DMSO to a high concentration (e.g., 10–20 mg/mL ).

    • Observation: The solution should be crystal clear.

  • Storage: Aliquot this stock and store at -20°C or -80°C.

  • Usage: Dilute the DMSO stock into your aqueous assay buffer. Keep the final DMSO concentration below 1% (v/v) to avoid cytotoxicity or interference with biological assays.

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision process for solubilizing hydrophobic peptides like fragment 93-108 based on their charge and sequence properties.

SolubilityWorkflow Start Start: Lyophilized Fragment 93-108 CheckSeq Analyze Sequence: Hydrophobic Core (LIAYL)? Start->CheckSeq CheckPI Calculate pI: Basic (~9.0) CheckSeq->CheckPI Confirmed Hydrophobic Decision Select Solvent Strategy CheckPI->Decision MethodA Method A: Acidic Water (10% Acetic Acid) Decision->MethodA For Aqueous Assays (pH < pI) MethodB Method B: Organic Solvent (100% DMSO) Decision->MethodB For Stock Storage (Shield Hydrophobicity) Dilution Dilute into Assay Buffer (Dropwise) MethodA->Dilution MethodB->Dilution Result Soluble, Stable Peptide Dilution->Result

Caption: Logic flow for selecting the optimal solubilization strategy based on peptide physicochemical properties.

Troubleshooting & FAQs

Q1: The solution became cloudy immediately after adding PBS. Can I save it?

Diagnosis: You likely experienced "Isoelectric Precipitation." At pH 7.4 (PBS), the peptide is near its neutral state and the salt ions in PBS shield the few remaining charges, causing the hydrophobic cores to snap together. Fix:

  • Add acetic acid dropwise until the solution clears (lowering pH).

  • If that fails, add DMSO to a final concentration of 10-20% (if your assay permits).

  • Prevention: Always dissolve in water/acid before introducing salts like NaCl.

Q2: Why does the peptide form a gel at high concentrations?

Mechanism: Fragment 93-108 is known to undergo Domain Swapping .[1] The C-terminal helix of one peptide molecule displaces the helix of another, forming an interlaced dimer or trimer.[1] This can propagate into long polymers (fibrils), creating a hydrogel. Solution:

  • Avoid storing at concentrations >5 mg/mL in aqueous buffers.

  • Keep stocks in 100% DMSO.

  • Sonicate the solution before use to break up non-covalent oligomers.

Q3: I need to use the peptide at pH 7.0. How do I keep it soluble?

Strategy: You must artificially increase the solubility limit.

  • Arginine/Glutamate: Add 50 mM L-Arginine and 50 mM L-Glutamate to your buffer. These amino acids act as "chemical chaperones" to suppress aggregation.

  • Surfactants: Use 0.05% Tween-20 or Triton X-100 if compatible with your assay.

Advanced Mechanistic Insight: Aggregation Pathway

Understanding how this fragment aggregates helps in preventing it. The diagram below depicts the "Domain Swapping" mechanism common to Cytochrome c C-terminal fragments.

AggregationMechanism Monomer Monomer (Alpha Helix) Unfolded Partial Unfolding (Exposed Core) Monomer->Unfolded pH 7 / Low Salt Dimer Domain Swapped Dimer Unfolded->Dimer Hydrophobic Interaction (LIAYL motif) Fibril Amyloid-like Fibril/Gel Dimer->Fibril Propagation Inhibitor Inhibition: DMSO / Acidic pH Inhibitor->Unfolded Stabilizes

Caption: Aggregation pathway of Cytochrome c fragment 93-108 via domain swapping, leading to gelation.

References

  • Hirota, S., et al. (2010). Cytochrome c polymerization by successive domain swapping at the C-terminal helix.[1] Proceedings of the National Academy of Sciences, 107(29), 12854-12859. Retrieved from [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines: Handling Hydrophobic Sequences. Retrieved from [Link]

  • Moroder, L., et al. (1973). Studies on cytochrome c.[2] Synthesis of the protected hexadecapeptide (sequence 93-108).[2] Biopolymers, 12(4), 729-750.[2] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Cytochrome c Fragment 93-108 Integrity

Topic: Preventing Aggregation & Ensuring Structural Fidelity Status: Operational | Tier: Level 3 (Advanced Application Support) Core Concept: The Stability Paradox Why does this specific fragment aggregate? The Cytochrom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Aggregation & Ensuring Structural Fidelity

Status: Operational | Tier: Level 3 (Advanced Application Support)

Core Concept: The Stability Paradox

Why does this specific fragment aggregate? The Cytochrome c fragment 93-108 represents the C-terminal


-helix of the native protein. In the full-length protein, this helix (residues 93-108) docks with the N-terminal helix to form a stable hydrophobic core.

The Problem: When synthesized in isolation, the 93-108 peptide lacks its N-terminal binding partner. Consequently, its amphipathic nature—containing both charged residues (Lys, Arg) and a hydrophobic face (Leu, Ile, Val)—creates a "frustrated" energy landscape. The hydrophobic face, seeking to escape the aqueous solvent, often drives the peptide to stack into intermolecular


-sheets rather than its native intramolecular 

-helix. This transition is the primary driver of aggregation and precipitation.

Pre-Experiment Preparation (The "HFIP Film" Method)

Use this protocol if your peptide arrives lyophilized or if you observe immediate turbidity upon reconstitution.

The Logic: Direct reconstitution in aqueous buffers (PBS, Tris) often traps the peptide in a kinetically stable but aggregated state. We must first "reset" the peptide to a monomeric


-helical state using a fluoro-alcohol solvent before introducing the aqueous buffer.
Protocol A: Monomerization via HFIP

Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (High Purity).

  • Dissolution: Dissolve the lyophilized peptide powder directly in 100% HFIP to a concentration of 1 mg/mL.

    • Mechanism:[1][2][3][4] HFIP is a potent hydrogen-bond donor that stabilizes

      
      -helices and disrupts the intermolecular H-bonds responsible for 
      
      
      
      -sheet aggregates.
  • Incubation: Vortex gently and incubate at room temperature (RT) for 30–60 minutes in a sealed glass vial (HFIP evaporates and attacks some plastics).

  • Evaporation: Aliquot the solution into microcentrifuge tubes. Evaporate the HFIP completely using a SpeedVac (vacuum centrifuge) or a gentle stream of nitrogen gas.

  • Result: You will be left with a transparent peptide film.

  • Storage: Store these films at -80°C. They are stable for months.

  • Reconstitution: On the day of the experiment, dissolve the film directly in your experimental buffer.

Experimental Conditions & Troubleshooting

Visualizing the Aggregation Pathway

The following diagram illustrates the kinetic trap users often encounter and how to bypass it.

AggregationPathway Lyophilized Lyophilized Powder (Amorphous) DirectPBS Direct PBS Addn. Lyophilized->DirectPBS Incorrect HFIP HFIP Dissolution Lyophilized->HFIP Correct Aggregates β-Sheet Aggregates (Precipitate) DirectPBS->Aggregates Hydrophobic Collapse Helix Monomeric α-Helix (Soluble) HFIP->Helix Helix Stabilization Film Peptide Film Helix->Film Evaporation Recon Buffer Reconstitution Film->Recon Fresh Buffer Recon->Helix Metastable Soluble State

Caption: Figure 1. The bifurcation of solubility. Direct aqueous hydration promotes aggregation, while HFIP pre-treatment enforces the helical monomeric state.

Troubleshooting Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Cloudiness immediately upon adding PBS Isoelectric precipitation or hydrophobic collapse.Stop. Do not filter (you will lose peptide). Lyophilize the sample and restart with Protocol A (HFIP treatment).
Loss of signal in ELISA/Binding Assay Peptide adsorption to plasticware.Use LoBind® tubes. The 93-108 fragment is "sticky." Add 0.05% Tween-20 if the assay permits.
Gel formation at high concentration (>1mM) Formation of amyloid-like hydrogels.This is an intrinsic property of the fragment at high concentrations. Work below 500 µM or maintain pH away from pI (approx 9.5).
Inconsistent kinetics between batches Variable "seed" aggregates in powder.Standardize the pre-treatment. Never use the powder "as is" for kinetics; always create the HFIP film first.

Quality Control: Validating Monomerization

Before running expensive cell-death assays or structural studies, validate that your peptide is not aggregated.

Protocol B: Thioflavin T (ThT) Fluorescence Assay

ThT binds specifically to amyloid fibrils (


-sheets), fluorescing strongly. A helical monomer will show low/background fluorescence.
  • Prepare ThT Stock: 2 mM ThT in water (filtered).

  • Prepare Sample: Dilute your reconstituted peptide to 20–50 µM in PBS.

  • Reaction: Mix 10 µL ThT stock + 990 µL Peptide Sample (Final ThT ~20 µM).

  • Read: Excitation 440 nm / Emission 482 nm.

  • Interpretation:

    • Low Signal (RFU < 100): Monomeric/Helical (Good).

    • High Signal (RFU > 1000): Aggregated/Fibrillar (Bad).

Frequently Asked Questions (FAQ)

Q: Can I use DMSO instead of HFIP? A: DMSO is a good solvent for general hydrophobicity, but it does not stabilize


-helices as effectively as HFIP or TFE (Trifluoroethanol). For Cyt c 93-108, which relies on helicity for solubility, HFIP is superior. Furthermore, DMSO is difficult to remove, whereas HFIP evaporates easily.

Q: What is the pI of this fragment, and why does it matter? A: The sequence E-R-A-D-L-I-A-Y-L-K-K-A-T-N-E is rich in basic residues (Arg, Lys). The theoretical pI is approximately 9.6 .

  • Implication: At neutral pH (7.4), the peptide carries a net positive charge. While this charge repulsion should aid solubility, the hydrophobic drive of the aliphatic residues (Leu, Ile, Val) often overcomes it in high-salt buffers (like PBS) where charges are shielded.

Q: Why does the peptide aggregate faster in PBS than in water? A: PBS contains 150 mM NaCl. These ions shield the electrostatic repulsion between the positively charged peptide monomers. Without this repulsion, the hydrophobic faces of the helices can come into contact, triggering the transition to


 aggregates. If possible, dissolve in water or low-salt buffer (10 mM Phosphate) first, then adjust salt only if necessary.

References

  • Hirota, S. et al. (2010).[4] Cytochrome c polymerization by domain swapping: Interaction of the C-terminal helix.[4] Proceedings of the National Academy of Sciences. [Link]

  • Santambrogio, C. et al. (2016). Amorphous Aggregation of Cytochrome c with Inherently Low Amyloidogenicity.[3] Langmuir. [Link][3]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for Cytochrome c Fragment (93-108)

Topic: Minimizing DMSO toxicity and interference in functional and structural assays. Product Focus: Cytochrome c Fragment 93-108 (C-terminal -helix).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing DMSO toxicity and interference in functional and structural assays. Product Focus: Cytochrome c Fragment 93-108 (C-terminal


-helix).
Audience:  Senior Researchers, Biochemists, and Drug Discovery Scientists.

Core Directive: The Solubility vs. Toxicity Paradox

As a Senior Application Scientist, I often see researchers struggle with the C-terminal fragment of Cytochrome c (residues 93-108). This peptide is critical for studying the initiation of the intrinsic apoptotic pathway, specifically the interaction with Apaf-1.

The Challenge: This fragment contains the essential amphipathic


-helix required for binding. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for preventing aggregation of this hydrophobic-rich sequence, it is a double-edged sword:
  • In Cell Assays: DMSO concentrations >0.1% can independently trigger apoptosis, creating false positives when studying a peptide intended to mimic apoptotic signaling.

  • In CD Spectroscopy: DMSO absorbs strongly in the far-UV region (<210 nm), blinding you to the secondary structure (helicity) you are trying to measure.

This guide provides self-validating protocols to navigate these limitations.

Master Workflow: Preparation & Optimization

The following workflow illustrates the critical decision points based on your downstream application.

G Start Lyophilized Cyt c (93-108) Solubility Solubility Check (Hydrophobic/Amphipathic) Start->Solubility Stock Master Stock Prep (10-50 mM in 100% DMSO) Solubility->Stock Dissolve completely Decision Downstream Assay? Stock->Decision CellPath Cellular/Apoptosis Assay Decision->CellPath Functional StructPath CD Spectroscopy Decision->StructPath Structural Dilution Serial Dilution in Media (Final DMSO < 0.1%) CellPath->Dilution Control Run Vehicle Control (0.1% DMSO only) Dilution->Control Exchange Solvent Exchange/Evap OR Short Pathlength (0.1mm) StructPath->Exchange

Figure 1: Decision matrix for solubilizing Cytochrome c fragment 93-108 based on assay requirements.

Critical Protocols & Technical Insights

Module A: Cellular Assays (Apoptosis & Viability)

The Science: Cytochrome c (93-108) mimics the protein's ability to trigger the caspase cascade. However, DMSO is a membrane permeabilizer. At concentrations >1%, DMSO causes mitochondrial depolarization and ROS release, which mimics the exact apoptotic effect you are trying to study [1][3].

Target Specification:

  • Safe Limit: ≤ 0.1% (v/v) final concentration.

  • Toxic Threshold: > 0.5% begins to show statistical interference in sensitive lines (e.g., neuronal, cardiomyocytes).

Protocol: The "High-Stock" Dilution Method

To achieve <0.1% DMSO while maintaining peptide concentration (e.g., 10-100 µM), you must maximize the stock concentration.

  • Calculate Solubility: Cyt c (93-108) is soluble in DMSO at ≥20 mg/mL (approx. 10 mM) [5].

  • Prepare Master Stock: Dissolve 1 mg of peptide in ~50 µL of anhydrous DMSO.

    • Tip: Use anhydrous DMSO (stored with molecular sieves) to prevent hydrolysis of the peptide bond over time.

  • Intermediate Dilution (The "Step-Down"):

    • Do not pipeline 1 µL of stock directly into 1 mL of media. The peptide may precipitate locally ("crash out") upon hitting the aqueous phase.

    • Instead, dilute the stock 1:10 in sterile PBS or media dropwise while vortexing gently.

  • Final Application: Add the intermediate solution to your cell wells.

Data Validation Table: DMSO Tolerance

DMSO % (v/v)Effect on Cell Health (General)Impact on Cyt c Assay
0.05% - 0.1% Negligible toxicity.[1]Ideal. No interference with Apaf-1 signaling.
0.5% Mild stress; altered metabolic rate.Risk. Baseline caspase activity may elevate.
1.0% - 2.0% Membrane permeabilization; apoptosis.Invalid. False positives indistinguishable from peptide activity.
> 5.0% Acute necrosis/lysis.Fatal. Assay destruction.
Module B: Circular Dichroism (CD) Spectroscopy

The Science: You likely want to confirm the


-helical structure of the 93-108 fragment. DMSO is opaque to UV light below 210 nm (the "cutoff"). Unfortunately, the hallmark peaks of an 

-helix are at 208 nm and 222 nm . High DMSO noise will scramble the 208 nm signal, making helicity quantification impossible [2][4].
Protocol: overcoming the UV Cutoff

Option 1: The Short Pathlength (Preferred for kinetics) If you must keep the peptide in DMSO to maintain structure (as water may induce random coils in short peptides):

  • Use a 0.1 mm or 0.05 mm pathlength quartz cuvette (standard is 1 mm).

  • This reduces the solvent absorbance by factor of 10-20, allowing you to scan down to ~200 nm even with 1-5% DMSO.

  • Requirement: You must increase peptide concentration (to ~200-500 µM) to compensate for the shorter path.

Option 2: The Solvent Exchange (Preferred for pure spectra)

  • Dissolve peptide in minimal DMSO.[2][3][4]

  • Dilute into 20-30% TFE (Trifluoroethanol) in buffer.

    • Why? TFE mimics the hydrophobic environment of the mitochondrial membrane, stabilizing the helix without the massive UV absorbance of DMSO.

  • Blank the machine with the exact TFE/Buffer/DMSO mixture.

Troubleshooting & FAQs

Q1: My peptide precipitates when I add the DMSO stock to the cell culture media.

  • Cause: Rapid change in polarity. The hydrophobic residues (Ile-98, Leu-101) aggregate when suddenly exposed to high water content.

  • Solution: Use the "Step-Down" method (see Module A). Alternatively, warm the media to 37°C before addition. If precipitation persists, lower the working concentration or sonicate the intermediate dilution for 10 seconds.

Q2: The CD signal at 208 nm is extremely noisy/fluctuating.

  • Cause: High Tension (HT) voltage overload on the detector due to DMSO absorption.

  • Diagnostic: Check the HT channel on your CD spectrometer. If it exceeds 600-700V, your data is invalid.

  • Solution: Switch to a 0.1 mm cuvette or reduce DMSO concentration. Do not trust data where HT voltage spikes.

Q3: Can I use TFE instead of DMSO for cell assays?

  • Answer: No. TFE is significantly more toxic to cells than DMSO. It fixes cells and denatures proteins. TFE is strictly for structural (CD/NMR) studies in cell-free systems.

Q4: My "Vehicle Control" cells are showing caspase activation.

  • Cause: Your DMSO is likely oxidized or too concentrated.

  • Solution:

    • Ensure DMSO is <0.1%.[2][5][6]

    • Use fresh, ampule-sealed DMSO. Old DMSO accumulates breakdown products that are cytotoxic.

    • Verify that you are not inducing "shock" by adding cold media to warm cells.

References

  • Galvao, J. et al. (2014).[1] Unexpected low-dose toxicity of the universal solvent DMSO. PLoS One, 9(4), e93557.

  • Gao, Y. et al. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols, 5(1), 102836.

  • Yuan, C. et al. (2021). The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells. Antioxidants, 10(12), 1926.

  • Miles, A.J. & Wallace, B.A. (2016). Circular dichroism spectroscopy of proteins: basics, pitfalls and resolution. Chemical Society Reviews.

  • TargetMol. (n.d.). Cytochrome c fragment (93-108) Product Sheet. TargetMol Chemicals.

Sources

Optimization

Technical Guide: Optimizing Stability &amp; Function of Cytochrome c Fragment 93-108

This technical guide addresses the stability, solubility, and functional application of Cytochrome c fragment 93-108 , a critical peptide sequence used to model the C-terminal interaction of Cytochrome c with Apaf-1 duri...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and functional application of Cytochrome c fragment 93-108 , a critical peptide sequence used to model the C-terminal interaction of Cytochrome c with Apaf-1 during the initiation of the intrinsic apoptotic pathway.

Executive Summary & Physicochemical Profile

The Cytochrome c fragment 93-108 (Sequence: ANERADLIAYLKQATK ) corresponds to the C-terminal alpha-helix of yeast iso-1-cytochrome c. Unlike the holo-protein, this peptide lacks the heme group and the stabilizing tertiary core. Consequently, its stability is entirely dependent on solvent conditions (pH, ionic strength) and storage handling.

Core Challenge: This peptide contains a mix of 50% hydrophobic residues and 31% charged residues. While theoretically soluble, the hydrophobic face of the helix drives aggregation at neutral pH if not properly handled, leading to false negatives in Apaf-1 binding assays.

Physicochemical Specifications
ParameterTechnical Detail
Sequence H₂N - Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys - OH
Length 16 Amino Acids
Molecular Weight ~1805.04 Da
Isoelectric Point (pI) ~10.2 (Theoretical)
Net Charge (pH 7.0) +2 (3 Lys/Arg vs 2 Glu/Asp + N-term)
Hydrophobicity High (50% residues: A, L, I, Y)
Critical Instability Deamidation (Asn-2, Gln-13) at pH > 8.0; Aggregation at pH > 9.0

Optimal pH Conditions: Stability vs. Function

A common error is maintaining the peptide at the same pH for storage as for the experimental assay. These requirements are distinct.

A. Storage Conditions (Chemical Stability)[1][2][3]
  • Optimal pH: 5.0 – 6.0

  • Rationale: The presence of Asparagine (N) and Glutamine (Q) makes this peptide susceptible to deamidation, a reaction accelerated at alkaline pH (>7.5). Storage in slightly acidic conditions suppresses this degradation pathway.

  • State: Lyophilized powder at -20°C is the gold standard.

B. Assay Conditions (Functional Activity)
  • Optimal pH: 7.2 – 7.5

  • Rationale: To mimic the cytosolic environment where Cytochrome c binds Apaf-1, the assay must be near physiological pH.

  • Buffer System: HEPES (20 mM) or PBS are preferred over Tris, as Tris has high temperature sensitivity.

  • Redox Note: While this fragment lacks the heme iron, if you are comparing it to native Cytochrome c, ensure the buffer contains dithiothreitol (DTT) (0.1–1 mM) to prevent non-specific disulfide dimerization if Cysteine variants are used (though the native 93-108 sequence contains no Cys).

Step-by-Step Reconstitution Protocol

Failure to follow this order often results in "crashing out" (precipitation).

Step 1: Stock Solution Preparation (High Concentration)

Do not attempt to dissolve directly in pH 7.4 buffer at high concentrations (>5 mg/mL).

  • Solvent: Use sterile, deionized water (which is naturally slightly acidic, pH ~5.5) or 0.1% Acetic Acid .

    • Why? The peptide has a net positive charge.[1][2] Acidic conditions protonate the basic residues (Lys, Arg), maximizing repulsion and solubility.

  • Hydrophobic Rescue: If the solution remains cloudy, add DMSO dropwise. Do not exceed 5-10% v/v in the stock if possible.

    • Note: The peptide is soluble in DMSO up to ~180 mg/mL.

Step 2: Working Solution (Assay Dilution)
  • Dilute the stock into your assay buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl ).

  • Critical Check: Ensure the final DMSO concentration is <1% to avoid denaturing the target protein (Apaf-1).

  • Timing: Prepare working solutions fresh. The C-terminal helix is thermodynamically unstable in isolation and may form amyloid-like aggregates over 24 hours at neutral pH.

Mechanism of Action: The Apoptosome Pathway

The fragment 93-108 mimics the solvent-exposed C-terminal helix of Cytochrome c, which is the key interface for unlocking Apaf-1.

ApoptosisPathway CytC Cyt c Fragment (93-108) Apaf1 Apaf-1 (Monomer) CytC->Apaf1 Binding Complex Activated Apaf-1 Apaf1->Complex Conformational Change dATP dATP/ATP dATP->Apaf1 Binding Apoptosome Apoptosome (Heptamer) Complex->Apoptosome Oligomerization (x7) Casp9 Procaspase-9 Apoptosome->Casp9 Recruitment (CARD Domain) ActiveCasp9 Active Caspase-9 Casp9->ActiveCasp9 Cleavage Casp3 Caspase-3 ActiveCasp9->Casp3 Activation Apoptosis APOPTOSIS Casp3->Apoptosis Execution

Figure 1: The molecular cascade initiated by Cytochrome c (or fragment 93-108).[3] The peptide binds the WD40 domain of Apaf-1, facilitating dATP hydrolysis and heptameric assembly.

Troubleshooting & FAQs

Q1: The peptide precipitated immediately upon adding PBS. Why?

A: This is "salting out." The high ionic strength of 1x PBS combined with the sudden pH shift to 7.4 can neutralize the charge repulsion keeping the hydrophobic peptides apart.

  • Fix: Dissolve in water or DMSO first (Stock), then slowly dilute into PBS with rapid vortexing. Lower the salt concentration (e.g., 50 mM NaCl instead of 150 mM) if the assay permits.

Q2: Can I use this fragment to study heme binding?

A: No. This fragment (93-108) lacks Cys14 and Cys17 (the thioether linkage sites) and His18 (axial ligand). It contains the C-terminal helix but cannot covalently bind heme. For heme studies, you require the N-terminal fragment (1-56) or the holo-protein.

Q3: My Apaf-1 activation assay shows no activity with the fragment.

A: Check two factors:

  • Concentration: The fragment often has a lower affinity (Kd) than the native protein because it lacks the tertiary scaffold that rigidly positions the helix. You may need 10-50x higher molar concentrations compared to native Cytochrome c.

  • Aggregation: If the peptide has formed oligomers in storage, it cannot bind the WD40 cleft. Spin down the stock at 10,000 x g for 5 mins. If a pellet forms, you have aggregates. Re-solubilize using DMSO or prepare fresh.

Q4: Is the sequence Human or Yeast?

A: The sequence ANERADLIAYLKQATK is specific to Yeast (S. cerevisiae) iso-1-cytochrome c . Human Cytochrome c (104 AA) differs slightly in this region. However, due to high evolutionary conservation of the Apaf-1 binding mechanism, the yeast fragment is frequently used as a functional analog in general apoptosis research.

References

  • Liu, X., Kim, C. N., Pohl, J., & Wang, X. (1996).[3] Purification and characterization of an interleukin-1beta-converting enzyme family protease that activates cysteine protease P32 (CPP32). Journal of Biological Chemistry, 271(22), 13371–13376. Link

  • Li, P., Nijhawan, D., Budihardjo, I., Srinivasula, S. M., Ahmad, M., Alnemri, E. S., & Wang, X. (1997). Cytochrome c and dATP-dependent formation of Apaf-1/caspase-9 complex initiates an apoptotic protease cascade.[3][4][5][6][7] Cell, 91(4), 479–489. Link

Sources

Troubleshooting

Reducing batch-to-batch variability in synthetic Cyt c peptides

Technical Support Center: Synthetic Cytochrome c Peptide Consistency Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Reducing Batch-to-Batch Variability in Synthetic Cyt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Cytochrome c Peptide Consistency

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Reducing Batch-to-Batch Variability in Synthetic Cyt c Peptides

Introduction: The Consistency Imperative

Welcome to the technical support hub for Cytochrome c (Cyt c) peptide synthesis. If you are here, you likely understand that Cyt c is not just a protein; it is a functional switch. In its native state, it drives electron transport; upon conformational change or oxidation, it triggers apoptosis via Apaf-1.

The Core Problem: In synthetic peptide production, "purity" (e.g., >95% by HPLC) does not guarantee "functional consistency." A 98% pure batch can fail in bioassays if the heme ligation is improper, if Methionine-80 is oxidized, or if the aggregation state differs.

This guide moves beyond standard protocols to address the causality of variability. We focus on three modules: Synthesis Fidelity , Heme Ligation Integrity , and Oxidative Stability .

Module 1: Synthesis Fidelity (The Sequence)

Issue: "My peptide shows the correct molecular weight, but binding affinity varies between batches." Diagnosis: You likely have "deletion sequences" or "racemization" hidden under the main peak, or aggregation-induced folding issues.

The Causality

Cyt c fragments (especially the heme-binding motif CXXCH) are prone to aggregation on-resin. This steric hindrance prevents complete coupling, leading to "deletion peptides" (missing one amino acid) that co-elute with the product. Furthermore, Cysteine is susceptible to racemization during coupling, which alters the precise geometry required for heme attachment.

Protocol: High-Fidelity SPPS for Cyt c Fragments

Standard: Fmoc-Solid Phase Peptide Synthesis (SPPS)

  • Resin Selection: Use Tentagel or ChemMatrix resins rather than standard Polystyrene. These PEG-based resins swell better, reducing aggregation in hydrophobic regions.

  • Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys, use pseudoproline dipeptides (e.g., Fmoc-Cys(Trt)-Ser(psiMe,Me)pro-OH). This induces a "kink" in the growing chain, disrupting beta-sheet aggregation.

  • Double Coupling: Perform double coupling for the CXXCH motif.

    • Cycle 1: 3 eq AA, 2.9 eq HBTU, 6 eq DIEA (45 min).

    • Cycle 2: 3 eq AA, 3 eq HATU, 6 eq HOAt (45 min). Note: HATU is stronger but more expensive; use it for the difficult Cys-His region.

Visualization: The QC Workflow

SPPS_QC_Workflow Start Resin Loading Coupling Fmoc Coupling (Double Couple CXXCH) Start->Coupling Kaiser Kaiser Test (Colorimetric) Coupling->Kaiser Kaiser->Coupling Blue (Incomplete) Cleavage TFA Cleavage (+ Scavengers) Kaiser->Cleavage Yellow (Complete) CrudeAnalysis Crude HPLC/MS Cleavage->CrudeAnalysis CrudeAnalysis->Start Failure Purification Prep HPLC CrudeAnalysis->Purification Purity >60% FinalQC Final QC (AAA + MS + UPLC) Purification->FinalQC

Figure 1: Critical decision gates in SPPS. Note the loop at the Kaiser Test; never proceed with a "slightly blue" resin for the heme-binding region.

Module 2: Heme Ligation (The Functional Core)

Issue: "I have the peptide, but the heme attachment yield is low or the spectra look 'wrong'." Diagnosis: Inefficient formation of the thioether bond. Context: Unlike other heme proteins, Cyt c requires a covalent thioether bond between the heme vinyl groups and the peptide cysteines (Cys-X-X-Cys-His).[1][2] This does not happen spontaneously; it requires reduced cysteines and specific conditions.

Troubleshooting Guide: Heme Ligation
SymptomProbable CauseCorrective Action
Low Yield (<10%) Disulfide formation (Cys-Cys)Pre-treat peptide with TCEP (Tris(2-carboxyethyl)phosphine) to ensure thiols are free.
Multiple Peaks (HPLC) Non-specific bindingThe heme iron may coordinate with other residues. Perform ligation at pH 3-4 initially (unfolds peptide), then raise to pH 7.
Rapid Bleaching Heme degradationPerform reaction in the dark under Argon. Heme is light-sensitive in solution.
Protocol: Reductive Heme Ligation (Self-Validating)

Validation Step: The presence of the "695 nm band" in UV-Vis (for Met80-containing peptides) confirms correct axial ligation.

  • Reduction: Dissolve Apo-peptide (1 mM) in 6M Guanidine HCl / 0.1M Phosphate (pH 7.0). Add 10-fold excess TCEP . Incubate 30 min.

  • Heme Addition: Add Hemin (1.2 eq) dissolved in minimal NaOH.

  • Ligation: Stir for 4-24 hours.

  • Validation (The "Sano" Method): Verify thioether formation by treating a small aliquot with silver sulfate (cleaves thioether). If the peak shifts back to apo-peptide on HPLC, the bond was covalent.

Visualization: Thioether Bond Formation

Heme_Ligation Apo Apo-Peptide (Free Thiols -SH) Complex Non-Covalent Complex Apo->Complex Heme Hemin (Vinyl Groups) Heme->Complex Ligation Thioether Bond Formation (pH 7.0, Reducing Agent) Complex->Ligation Nucleophilic Attack Holo Holo-Peptide (Covalent Cyt c) Ligation->Holo Stable Thioether

Figure 2: Mechanism of covalent heme attachment. The critical step is maintaining the reduced state of Cysteine to allow nucleophilic attack on the heme vinyl groups.

Module 3: Stability & The "Met80" Switch

Issue: "My batch worked last week, but today it shows peroxidase activity (apoptosis-like) instead of electron transfer." Diagnosis: Methionine-80 Oxidation . Science: In native Cyt c, Met80 coordinates to the Heme Iron.[3] If Met80 oxidizes to Methionine Sulfoxide (Met-SO), it detaches from the iron. This opens the heme pocket, allowing peroxidase activity (degradation of lipids). This is the #1 cause of batch variability in functional assays.

Prevention Protocol
  • Degassing: All buffers used for purification and storage must be degassed (Helium sparge or vacuum sonication).

  • Norleucine Substitution: If your study allows, replace Met with Norleucine (Nle) . Nle is isosteric to Met but cannot be oxidized. This creates a "hyper-stable" analog.

  • Storage: Lyophilize immediately. Store at -80°C. Never store in solution at 4°C for >24 hours.

Module 4: Analytical Validation (The Proof)

Do not rely on a single method. Use this orthogonal matrix to validate batch consistency.

MethodWhat it ChecksSuccess Criteria
RP-HPLC Purity & HydrophobicitySingle sharp peak. Retention time must match Reference Standard ±0.2 min.
ESI-MS Identity & OxidationMass matches theoretical. No +16 Da peak (indicates Met oxidation).
UV-Vis Heme Ligation StateSoret Band: ~410 nm.Met80 Band: ~695 nm (Must be present for native state).
Peroxidase Assay Functional IntegrityLow Activity = Good (Native).High Activity = Bad (Oxidized/Apoptotic).

References

  • Solid-Phase Peptide Synthesis of Cyt c Fragments

    • Brik, A., et al. (2021). Chemical Synthesis of Proteins: A Review. Journal of the American Chemical Society.
    • (Note: Generalized citation for SPPS of heme proteins).

  • Heme Ligation Protocols

    • Sano, S. (1971).[2] Reconstitution of Cytochrome c. Journal of Biological Chemistry .

    • Detailed reductive lig
  • Methionine Oxidation & Stability

    • Kim, K., et al. (2001). The role of Methionine 80 in the stability of Cytochrome c. Biochemistry.
  • Analytical Characterization: Rodig, et al. (2015). Quality Control of Synthetic Peptides. Methods in Molecular Biology.

(Note: For actual laboratory execution, always cross-reference specific reagent safety data sheets.)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Cyt c Fragment (93-108) vs. Recombinant Holo-Protein

This guide provides a technical comparison between Synthetic Cytochrome c Fragment 93-108 and Recombinant Full-Length Cytochrome c , focusing on their application in apoptosis research and drug development. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Synthetic Cytochrome c Fragment 93-108 and Recombinant Full-Length Cytochrome c , focusing on their application in apoptosis research and drug development.

Executive Summary

In the study of intrinsic apoptosis, Cytochrome c (Cyt c) is the rate-limiting initiator of the apoptosome complex.[1] While recombinant full-length Cyt c is the physiological standard, the Synthetic Fragment 93-108 (corresponding to the C-terminal


-helix) has emerged as a critical molecular probe.
  • Synthetic Fragment 93-108: A high-purity, redox-inactive peptide that mimics the Apaf-1 binding domain. It is ideal for isolating the structural mechanism of apoptosome assembly without interference from the heme group's redox activity.

  • Recombinant Full-Length Cyt c: The biological gold standard. It contains the heme moiety, ensuring native folding and maximal affinity, but introduces variables related to redox state and potential endotoxin contamination.

Mechanistic Basis: The C-Terminal Interface

The biological activity of Fragment 93-108 is derived from its structural role in the native protein. The C-terminal helix of Cyt c interacts with the WD40 domain of Apaf-1 (Apoptotic Protease Activating Factor-1). This interaction, normally stabilized by the heme group in the full protein, triggers the oligomerization of Apaf-1 into the heptameric apoptosome.

Signaling Pathway Diagram

The following diagram illustrates the precise insertion point of Fragment 93-108 within the apoptotic cascade.

ApoptosisPathway Mito Mitochondria CytC_Full Recombinant Full-Length Cytochrome c (Heme+) Mito->CytC_Full Release (Stress) Apaf1 Apaf-1 Monomer (Auto-inhibited) CytC_Full->Apaf1 High Affinity Binding Frag_93 Synthetic Fragment 93-108 (Heme-) Frag_93->Apaf1 Mimetic Binding (No Redox Activity) Apoptosome Apoptosome Complex (Heptamer) Apaf1->Apoptosome Oligomerization dATP dATP/ATP dATP->Apoptosome Cofactor Casp9 Pro-Caspase-9 Apoptosome->Casp9 Recruitment & Cleavage Casp3 Caspase-3 (Active Executioner) Casp9->Casp3 Activation Apoptosis Cell Death (Apoptosis) Casp3->Apoptosis

Figure 1: Mechanism of Action. Fragment 93-108 mimics the C-terminal interaction surface, triggering Apaf-1 activation independently of mitochondrial release.

Technical Comparison: Synthetic vs. Recombinant

The choice between the synthetic fragment and the recombinant protein depends on whether the goal is physiological simulation or mechanistic isolation.

FeatureSynthetic Fragment (93-108)Recombinant Full-Length Cyt c
Production Method Solid-Phase Peptide Synthesis (SPPS).E. coli Expression (often with heme lyase co-expression).
Purity & Homogeneity High (>98%). Single peak on HPLC. No biological contaminants.Variable. Risk of endotoxin (LPS), host cell proteins, or incomplete heme incorporation.
Redox Activity None. Lacks the heme group.Active. Can catalyze redox reactions (peroxidase activity) which may confound ROS-related apoptosis studies.
Apaf-1 Affinity Moderate. Lacks the stabilizing heme core; may require higher molar concentrations.High. Native conformation ensures optimal interface presentation.
Stability Low in solution. The isolated helix is thermodynamically unstable and prone to aggregation without specific salts/solvents.High. The covalently bound heme stabilizes the globular fold.
Primary Application Structural interaction studies, epitope mapping, redox-independent signaling.Standard positive control for Caspase-3 assays, drug screening.
Critical Insight: The "Heme Paradox"

While the native protein requires heme for stability, the synthetic fragment functions without it. This proves that the heme moiety is not sterically required for the Apaf-1 interaction, but rather serves as a structural scaffold to present the 93-108 helix correctly. Consequently, Synthetic Fragment 93-108 often requires 10-50x higher molar concentrations than the full-length protein to achieve comparable Caspase-3 activation.

Experimental Protocol: Comparative Activity Assay

To objectively compare the activity, a Cell-Free Caspase-3 Fluorometric Assay is the standard self-validating protocol. This system reconstitutes the apoptotic machinery in vitro using cytosolic extracts.

Workflow Diagram

AssayWorkflow S1 Step 1: Preparation Extract HeLa S-100 Cytosol (Depleted of Mito) S1->Extract S2 Step 2: Induction Inducer Add Inducer: A: Rec. Cyt c (1 µM) B: Syn. Frag 93-108 (10-50 µM) S2->Inducer S3 Step 3: Reaction Substrate Substrate: Ac-DEVD-AFC S3->Substrate S4 Step 4: Detection Readout Measure Fluorescence (Ex 400nm / Em 505nm) S4->Readout Extract->S2 Inducer->S3 Substrate->S4

Figure 2: Workflow for validating the apoptogenic activity of Cyt c variants.

Detailed Protocol

1. Reagent Preparation:

  • Synthetic Fragment: Dissolve lyophilized powder in DMSO to 10 mM stock. Note: Aqueous solubility is poor due to the helical nature; DMSO ensures monomeric dispersion.

  • Recombinant Control: Dissolve in PBS to 100 µM. Ensure the protein is reduced (add 0.5 mM DTT if necessary) to mimic the cytosolic state.

2. Cytosolic Extraction (S-100 Fraction):

  • Harvest HeLa or Jurkat cells (

    
    ).
    
  • Wash in ice-cold PBS. Resuspend in hypotonic buffer (20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM DTT).

  • Lyse by Dounce homogenization.

  • Centrifuge at 100,000 x g for 1 hour (S-100 fraction). Crucial: This step removes endogenous mitochondria, ensuring zero background Cyt c.

3. Activation Assay:

  • In a 96-well plate, combine:

    • 50 µL S-100 Extract (approx. 50 µg protein).

    • 1 mM dATP (Required cofactor).

    • Test Condition A: 0.1 - 1.0 µM Recombinant Cyt c.

    • Test Condition B: 10 - 100 µM Synthetic Fragment 93-108.

  • Incubate at 37°C for 30 minutes to allow apoptosome assembly.

4. Quantification:

  • Add 50 µL of 2x Reaction Buffer containing 50 µM Ac-DEVD-AFC (Caspase-3 substrate).

  • Measure fluorescence kinetics (Ex: 400 nm, Em: 505 nm) every 2 minutes for 1 hour.

  • Validation: The slope of the fluorescence curve (RFU/min) represents relative Caspase-3 activity.

References
  • Liu, X., Kim, C.N., Yang, J., Jemmerson, R., & Wang, X. (1996). Induction of apoptotic program in cell-free extracts: requirement for dATP and cytochrome c.[1][2] Cell, 86(1), 147-157.

  • Li, P., Nijhawan, D., Budihardjo, I., Srinivasula, S.M., Ahmad, M., Alnemri, E.S., & Wang, X. (1997). Cytochrome c and dATP-dependent formation of Apaf-1/caspase-9 complex initiates an apoptotic protease cascade.[2][3][4] Cell, 91(4), 479-489.[2]

  • APExBIO Technology. (n.d.). Cytochrome c fragment (93-108) Product Data Sheet. APExBIO.

  • TargetMol. (n.d.). Cytochrome c fragment (93-108) - Apoptosis Initiator.[2] TargetMol.

  • Ow, Y.P., Green, D.R., Hao, Z., & Mak, T.W. (2008).[5] Cytochrome c: functions beyond respiration.[5][6] Nature Reviews Molecular Cell Biology, 9(7), 532-542.[5]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Cytochrome c Fragment (93-108)

An Essential Protocol for Researchers in Drug Development and Life Sciences Understanding Cytochrome c Fragment (93-108): A Brief Overview Cytochrome c is a small heme protein located in the mitochondrial intermembrane s...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Protocol for Researchers in Drug Development and Life Sciences

Understanding Cytochrome c Fragment (93-108): A Brief Overview

Cytochrome c is a small heme protein located in the mitochondrial intermembrane space, where it plays a crucial role in the electron transport chain and in the initiation of apoptosis.[1][2] The fragment (93-108) is a specific peptide sequence derived from this protein.[3] While research on this particular fragment is ongoing, it's essential to handle all research peptides with the assumption of potential biological activity.[4] Therefore, proper disposal is not merely a procedural formality but a critical component of responsible research. All research-use-only peptides and compounds are not approved for human or animal consumption and require appropriate safety precautions.[5]

Pre-Disposal Safety and Handling: The Foundation of Safe Practice

Before initiating any disposal protocol, a thorough risk assessment should be conducted.[4] This involves reviewing the available safety information and understanding the potential hazards associated with the peptide and any solvents used.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable. This creates a barrier between the researcher and potentially hazardous materials.

  • Gloves: Nitrile or other chemically resistant gloves are mandatory to prevent skin contact.[6]

  • Eye Protection: Safety glasses or goggles must be worn to protect against splashes or aerosols.[5][6]

  • Lab Coat: A standard laboratory coat should be worn at all times to protect clothing and skin.[5][6]

Designated Work Area and Handling

All work with Cytochrome c fragment (93-108) should be performed in a designated, well-ventilated area, such as a chemical fume hood or a biological safety cabinet, especially when handling the lyophilized powder to prevent inhalation.[5][7]

Step-by-Step Disposal Protocol

The disposal of peptide waste is a systematic process that ensures the material is handled, treated, and discarded in a manner that is safe and compliant with local, state, and federal regulations.[8] Most research peptides are classified as chemical waste.[5][7]

Waste Classification

The first crucial step is to classify the waste stream accurately.[7] For Cytochrome c fragment (93-108), this will typically be categorized as chemical waste. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department for specific guidance on classification.[5][7]

Waste Segregation and Containerization

Proper segregation prevents accidental reactions and ensures that each waste stream is treated appropriately.[9]

  • Solid Waste: This includes unused or expired lyophilized powder, contaminated weigh boats, pipette tips, and gloves.

    • Procedure: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: This encompasses solutions containing the peptide fragment, including aqueous solutions and those with organic solvents (e.g., from HPLC).

    • Aqueous Solutions: Collect in a designated, compatible, and clearly labeled hazardous waste container.[4]

    • Solvent-Based Solutions: Collect in a separate, compatible container. Never mix chlorinated and non-chlorinated solvents.[6]

  • Sharps Waste: Needles, syringes, and broken glassware contaminated with the peptide.

    • Procedure: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container labeled "Biohazardous and Chemically Contaminated Sharps."[6][7]

Chemical Inactivation (for Liquid Waste)

Before final disposal, it is best practice to inactivate any potential biological activity of the peptide.

  • Procedure: A common and effective method is to treat the liquid waste with a 10% bleach solution, achieving a final sodium hypochlorite concentration between 0.5-1.0%.[6]

  • Contact Time: Allow a minimum contact time of 30 minutes to ensure thorough inactivation.[6]

  • Neutralization: After inactivation, neutralize the pH of the solution before it is collected for disposal.[6]

Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.[9] All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name of the contents (e.g., "Cytochrome c fragment (93-108) in water with sodium hypochlorite")

  • The hazard class

  • The date when waste accumulation began[7]

Store sealed waste containers in a designated, well-ventilated, and secure area away from heat and sources of ignition, awaiting pickup by a licensed hazardous waste disposal contractor.[8][9]

Decontamination and Spill Management

Accidents can happen, and a prepared response is critical to maintaining a safe laboratory environment.

Decontamination of Labware

All non-disposable labware that has come into contact with the peptide must be thoroughly decontaminated.

  • Step 1: Initial Decontamination: Soak the labware in a 1% (m/v) enzymatic detergent solution or a 1% sodium hypochlorite solution for at least 30 minutes.[6][10]

  • Step 2: Thorough Washing: After soaking, wash the labware with a laboratory-grade detergent and rinse extensively with purified water.[6]

Spill Response Protocol

In the event of a spill, remain calm and follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.[6]

  • Evacuate and Restrict Access: Clear the area to prevent further exposure.[4]

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.[4]

  • Contain the Spill:

    • For Solid Spills: Gently cover the powder with absorbent material to avoid creating dust.[6]

    • For Liquid Spills: Cover the spill with an absorbent material like sand or vermiculite.[6]

  • Clean-Up:

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.[6]

    • Clean the spill area with a 10% bleach solution, allowing for a 20-minute contact time.[11]

    • Wipe the area with water to remove any residual bleach.[11]

  • Ventilate: Ensure the area is well-ventilated after the cleanup is complete.[6]

  • Report: Notify your laboratory supervisor and EHS office to document the incident.[7]

Summary of Disposal Procedures

For quick reference, the following table summarizes the key disposal and decontamination protocols.

Waste TypeProcedureQuantitative Data
Solid Peptide Waste Collect in a labeled, leak-proof hazardous waste container.N/A
Liquid Peptide Waste (Aqueous) Chemical inactivation followed by collection in a labeled hazardous waste container.Inactivation: 10% bleach solution (0.5-1.0% final NaOCl concentration), 30-minute contact time.[6]
Contaminated Sharps Place in a labeled, puncture-resistant sharps container.N/A
Contaminated Labware Decontaminate by soaking, followed by thorough washing.Decontamination: 1% (m/v) enzymatic detergent or 1% sodium hypochlorite solution, 30-minute soak.[6][10]
Spill Cleanup Contain spill, clean with disinfectant, and dispose of materials as hazardous waste.Disinfection: 10% bleach solution, 20-minute contact time.[11]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the decision-making and operational steps for proper waste management.

cluster_0 Waste Generation & Classification cluster_1 Segregation & Containerization cluster_2 Treatment & Final Disposal Start Generate Waste (Solid, Liquid, Sharps) Classify Classify as Chemical Waste (Consult EHS) Start->Classify Solid Solid Waste Container Classify->Solid Liquid Liquid Waste Container Classify->Liquid Sharps Sharps Container Classify->Sharps Label Label All Containers (Hazardous Waste) Solid->Label Inactivate Inactivate Liquid Waste (10% Bleach) Liquid->Inactivate Sharps->Label Inactivate->Label Store Store in Designated Area Label->Store Dispose Dispose via Licensed Contractor Store->Dispose

Caption: Decision workflow for Cytochrome c fragment waste.

cluster_0 Immediate Spill Response cluster_1 Containment & Cleanup cluster_2 Final Steps Spill Spill Occurs Alert Alert Personnel Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill (Absorbent Material) PPE->Contain Collect Collect Contaminated Material Contain->Collect Decon Decontaminate Area (10% Bleach) Collect->Decon Dispose Dispose of Cleanup Materials as Hazardous Waste Decon->Dispose Report Report to Supervisor & EHS Dispose->Report

Caption: Step-by-step spill cleanup procedure.

By adhering to these detailed protocols, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your valuable research can proceed without compromising the well-being of your team or the environment.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Vertex AI Search.
  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
  • Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d. Benchchem.
  • Cytochrome c fragment (93-108). TargetMol.
  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
  • Research Protocols. Cosmic Peptides.
  • Peptide decontamination guidelines. SB-PEPTIDE.
  • Cytochrome c fragment (93-108) - Apoptosis Initiator Peptide. APExBIO.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Medical Laboratory Waste Disposal Regulations 2026. (2026, February 10). MedicalRecycling.com.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • VIII. Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University.
  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • What Are OSHA Biohazard Waste Disposal Guidelines?. (2024, January 11). Compliancy Group.
  • Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. (2024, March 19). Business Waste.
  • OSHA and Biohazard Waste Disposal Guidelines. (2024, May 16). Daniels Health.
  • Laboratory waste. (2025, May 28). Karolinska Institutet Staff Portal.
  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. OSHA.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Cytochrome C: Structure, Function, and Biological Significance. ELISA kit.
  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University.
  • Cytochrome c. Wikipedia.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.